Product packaging for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine(Cat. No.:CAS No. 866327-70-0)

3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1376331
CAS No.: 866327-70-0
M. Wt: 255.15 g/mol
InChI Key: ZFVCJTZTBBYGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrN2 B1376331 3-Bromo-5-(piperidin-1-ylmethyl)pyridine CAS No. 866327-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCJTZTBBYGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736578
Record name 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866327-70-0
Record name 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This compound is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this molecule is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a piperidinomethyl side chain—are prevalent in a wide range of pharmacologically active compounds. This guide details plausible synthetic routes with generalized experimental protocols for analogous compounds, summarizes its key chemical data, and discusses its potential utility as a building block for more complex molecules. Safety information, based on related chemical structures, is also provided to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a piperidinomethyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the piperidinomethyl moiety is a common feature in centrally active and other therapeutic agents.

Identifier Value
IUPAC Name This compound
CAS Number 866327-70-0[1]
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
Property Value
Physical State Solid (predicted)
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate (predicted).
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis and Experimental Protocols

Route 1: Synthesis via Nucleophilic Substitution

This common two-step pathway begins with the radical bromination of a methylpyridine precursor, followed by a nucleophilic substitution with piperidine.

Step 1: Radical Bromination of 3-Bromo-5-methylpyridine

The first step involves the formation of a bromomethyl intermediate from the corresponding methylpyridine using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).

  • Experimental Protocol (General Procedure):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine.

    • Purify the product by flash column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Piperidine

The bromomethyl intermediate is then reacted with piperidine to yield the final product.

  • Experimental Protocol (General Procedure):

    • Dissolve the purified 3-bromo-5-(bromomethyl)pyridine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • To this solution, add piperidine (2.0-3.0 equivalents). The excess piperidine also serves as a base to neutralize the hydrobromic acid byproduct.

    • Stir the reaction mixture at room temperature for an extended period (typically 12-24 hours), monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the solvent in vacuo.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine to remove any remaining water-soluble impurities, and dry over an anhydrous drying agent.

    • Concentrate the organic phase and purify the crude product by column chromatography to obtain pure this compound.

G 3-Bromo-5-methylpyridine 3-Bromo-5-methylpyridine 3-Bromo-5-(bromomethyl)pyridine 3-Bromo-5-(bromomethyl)pyridine 3-Bromo-5-methylpyridine->3-Bromo-5-(bromomethyl)pyridine NBS, AIBN This compound This compound 3-Bromo-5-(bromomethyl)pyridine->this compound Piperidine

Caption: Synthetic pathway via nucleophilic substitution.

Route 2: Synthesis via Reductive Amination

An alternative and often milder approach is the reductive amination of an aldehyde precursor with piperidine using a suitable reducing agent.

  • Experimental Protocol (General Procedure):

    • In a reaction vessel, dissolve 3-bromo-5-formylpyridine (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in a suitable solvent, such as methanol, dichloromethane, or 1,2-dichloroethane.

    • Stir the solution at room temperature for a short period to allow for the formation of the iminium ion intermediate.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-2.0 equivalents), portion-wise to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction's progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting crude product by flash column chromatography to yield this compound.

G 3-Bromo-5-formylpyridine 3-Bromo-5-formylpyridine Imine/Iminium Intermediate Imine/Iminium Intermediate 3-Bromo-5-formylpyridine->Imine/Iminium Intermediate Piperidine This compound This compound Imine/Iminium Intermediate->this compound Reducing Agent (e.g., NaBH(OAc)3)

Caption: Synthetic pathway via reductive amination.

Potential Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily recognized as a synthetic intermediate or building block in the chemical literature.[2] The true value of this compound lies in its potential for the synthesis of more elaborate molecules for drug discovery.

  • Versatile Synthetic Handle: The carbon-bromine bond on the pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2] This allows for the facile introduction of aryl, heteroaryl, amino, and alkyne functionalities at the 3-position of the pyridine ring.

  • Pharmacologically Relevant Scaffolds: The pyridine ring is a common scaffold in numerous biologically active molecules.[2] Similarly, the piperidine moiety is a well-known pharmacophore present in a vast number of approved drugs, particularly those targeting the central nervous system. The combination of these two structural features in this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

G cluster_0 Core Structure cluster_1 Potential Modifications cluster_2 Potential Products This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Complex Biologically Active Molecules Complex Biologically Active Molecules Suzuki Coupling->Complex Biologically Active Molecules Buchwald-Hartwig Amination->Complex Biologically Active Molecules Sonogashira Coupling->Complex Biologically Active Molecules

Caption: Potential for chemical diversification.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following safety information is based on analogous bromopyridine and piperidine derivatives and should be considered as a guideline for safe laboratory practices.

Hazard Class Description
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult a comprehensive Safety Data Sheet for the specific compound or a close structural analog before handling.

References

An In-depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS No. 1195765-45-7) and Dabrafenib Mesylate (CAS No. 1195768-06-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Dabrafenib and its mesylate salt, a potent inhibitor of BRAF kinases. While the initial query referenced CAS number 866327-70-0, which corresponds to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, the context of an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized active pharmaceutical ingredient, Dabrafenib. This document focuses on Dabrafenib (free base) and its clinically relevant mesylate salt form.

Dabrafenib is a targeted therapy used in the treatment of various cancers, particularly those with BRAF V600 mutations.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key properties of Dabrafenib and its mesylate salt.

Table 1: General and Calculated Physicochemical Properties
PropertyDabrafenib (Free Base)Dabrafenib MesylateData Source
CAS Number 1195765-45-71195768-06-9[1][3][4]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂C₂₄H₂₄F₃N₅O₅S₃[3][4][5]
Molecular Weight 519.56 g/mol 615.67 g/mol [3][4][5]
Exact Mass 519.1038 g/mol 615.0892 g/mol Calculated
Topological Polar Surface Area 155 Ų210 ŲCalculated
Hydrogen Bond Donor Count 23Calculated
Hydrogen Bond Acceptor Count 914Calculated
Rotatable Bond Count 56Calculated
Table 2: Experimental Physicochemical Properties
PropertyValueExperimental ConditionsData Source
Physical Description White to slightly colored solidAmbient[1]
pKa 6.6, 2.2, -1.5Aqueous media[1]
Aqueous Solubility Very slightly soluble at pH 1, practically insoluble above pH 4Aqueous media[1]
Solubility in Organic Solvents DMSO: ≥ 33 mg/mL; Ethanol: < 1 mg/mL25°C[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of physicochemical data. The following sections outline standard methodologies for determining the key properties of a small molecule drug like Dabrafenib.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

  • Preparation: Add an excess amount of Dabrafenib or its mesylate salt to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) or organic solvents (e.g., DMSO, ethanol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved Dabrafenib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[5][8]

Principle: The pKa is determined by monitoring the change in pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.

Methodology:

  • Sample Preparation: A known concentration of Dabrafenib is dissolved in a suitable solvent, often a co-solvent system (e.g., water/methanol) for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using an automated titrator.

  • pH Measurement: The pH of the solution is measured continuously using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve using appropriate software.

Structural Elucidation (NMR, Mass Spectrometry, and X-ray Crystallography)

The definitive structure of a molecule is determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within a molecule.[9][10][11]

    • ¹H NMR: Identifies the number and types of hydrogen atoms.

    • ¹³C NMR: Identifies the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms. Experimental Details: A sample of Dabrafenib is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in a high-field NMR spectrometer. The resulting spectra are analyzed to assign all proton and carbon signals and to confirm the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.[12][13][14][15]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition. Experimental Details: A dilute solution of Dabrafenib is introduced into the mass spectrometer (e.g., via electrospray ionization). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Single-Crystal X-ray Crystallography: Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17][18][19][20] Experimental Details: A high-quality single crystal of Dabrafenib is grown and mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to solve the crystal structure.

Mandatory Visualizations

Signaling Pathway

Dabrafenib is an inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[1][2][21][22][23][24][25][26][27][28] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving tumor growth.

G BRAF/MEK/ERK Signaling Pathway and Dabrafenib Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Figure 1: Dabrafenib inhibits the mutated BRAF kinase, blocking downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor like Dabrafenib.

G Experimental Workflow: In Vitro Kinase Inhibition and Cell Proliferation Assay Start Start KinaseAssay Biochemical Kinase Inhibition Assay Start->KinaseAssay CellCulture Culture BRAF V600E Mutant Cancer Cells Start->CellCulture DataAnalysis Data Analysis: Determine IC₅₀ and EC₅₀ KinaseAssay->DataAnalysis Treatment Treat Cells with Varying Concentrations of Dabrafenib CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT/MTS) Treatment->ProliferationAssay ProliferationAssay->DataAnalysis End End DataAnalysis->End

Figure 2: A streamlined workflow for assessing the inhibitory activity of Dabrafenib.

Experimental Protocol: Cell Proliferation Assay (MTT/MTS)

Cell proliferation assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[29][30][31]

Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: BRAF V600E mutant cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of Dabrafenib for a specified period (e.g., 72 hours). Control wells receive vehicle only.

  • Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the log of the Dabrafenib concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of Dabrafenib and its mesylate salt, along with standardized experimental protocols for their determination. The visualizations of the BRAF/MEK/ERK signaling pathway and a typical experimental workflow offer a clear understanding of the compound's mechanism of action and evaluation process. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important targeted cancer therapy.

References

Reactivity of the 3-bromopyridine moiety in synthetic chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the 3-Bromopyridine Moiety

Introduction

3-Bromopyridine is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a versatile precursor for a vast array of functionalized pyridine derivatives. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine nitrogen and the halogen substituent, enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the 3-bromopyridine moiety, focusing on its application in key synthetic reactions. It is intended for researchers, scientists, and professionals in drug development who utilize pyridine scaffolds in the design and synthesis of novel molecules.

The pyridine ring is electronically analogous to a benzene ring with one CH group replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the ring. This results in a significant polarization of the C-Br bond and renders the pyridine ring electron-deficient, influencing its reactivity in several ways:

  • Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition by transition metal catalysts, making 3-bromopyridine an excellent substrate for various cross-coupling reactions.

  • Organometallic Chemistry: Halogen-metal exchange or direct insertion of metals can be achieved to form 3-pyridyl organometallic reagents, such as Grignard or organolithium species.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring facilitates nucleophilic attack, although the 3-position is less activated than the 2- and 4-positions.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

3-Bromopyridine is an exceptionally common substrate in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for synthesizing 3-arylpyridines.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Catalyst / LigandBoron ReagentBaseSolvent SystemTemp (°C)Yield (%)Reference
Pd(OAc)₂Potassium PhenyltrifluoroborateK₂CO₃H₂O10096[1]
Pd(OAc)₂Potassium PhenyltrifluoroborateCs₂CO₃H₂O10094[1]
Pd(PPh₃)₄2-Methoxyphenylboronic acidNa₂CO₃Toluene/EtOH/H₂O80-[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

A representative procedure for the Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid or its equivalent (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Add the appropriate solvent system, for example, a mixture of toluene and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring to the specified temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-arylpyridine.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br pd_intermediate Ar-Pd(II)L_n-Br ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R-B(OR)₂ pd_aryl_boronate Ar-Pd(II)L_n-R transmetal->pd_aryl_boronate red_elim Reductive Elimination pd_aryl_boronate->red_elim red_elim->pd0 Product Release product Ar-R red_elim->product reactants 3-Bromopyridine (Ar-Br) + R-B(OR)₂ base Base

A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction couples 3-bromopyridine with alkenes to form 3-vinylpyridines. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Data Presentation: Heck Reaction Conditions

AlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Butyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene13078[3]
n-Butyl acrylatePd(OAc)₂ / PPh₃TEASilica Gel (Ball Milling)--[4][5]
StyrenePd(OAc)₂ / Tetrahydropyrimidinium SaltK₂CO₃DMF/H₂O80>95[6]

Sonogashira Coupling

This reaction is a powerful tool for forming a C(sp²)-C(sp) bond between 3-bromopyridine and a terminal alkyne, yielding 3-alkynylpyridines. It uniquely employs a dual catalytic system of palladium and copper.[7]

Data Presentation: Sonogashira Coupling Conditions

AlkyneCatalyst / Co-catalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10096[8][9][10]
CyclopropylacetylenePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10088[10]
1-DecynePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10085[10]
PhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NToluene10056[11]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

The following protocol is adapted for a substituted 3-bromopyridine derivative[8]:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and perform an aqueous workup.

  • Dry the organic phase, concentrate, and purify the residue by chromatography to obtain the 2-amino-3-alkynylpyridine product.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 3-bromopyridine with a wide range of primary and secondary amines. The choice of phosphine ligand is critical for high efficiency.[12]

Data Presentation: Buchwald-Hartwig Amination Conditions

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene8060[13]
MorpholinePd₂(dba)₃ / RuPhos (L3)LiHMDSTHF6571[14]
MorpholineRuPhos-precatalyst (Pre-L3)LiHMDSTHF6583[14]
CyclopentylamineBrettPhos-precatalyst (Pre-L8)LiHMDSTHF6578[14]

Visualization: General Cross-Coupling Workflow

Cross_Coupling_Workflow start Starting Materials (3-Bromopyridine, Coupling Partner) setup Reaction Setup (Catalyst, Ligand, Base, Solvent) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reaction Thermal Reaction (Heating & Stirring) inert->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final 3-Substituted Pyridine purification->product

A typical experimental workflow for cross-coupling reactions.
Lithiation and Grignard Reagent Formation

Formation of organometallic intermediates from 3-bromopyridine is a key strategy for introducing a wide variety of electrophiles.

Lithiation via Halogen-Metal Exchange

Direct halogen-metal exchange using organolithium reagents like n-BuLi can generate 3-lithiopyridine. This intermediate is highly reactive and must be handled at low temperatures to prevent side reactions. Toluene has been identified as a superior solvent to THF for cleanly generating 3-lithiopyridine at -50°C.[15][16]

Experimental Protocol: Lithiation and Borylation of 3-Bromopyridine

This procedure yields the valuable 3-pyridylboronic acid[15]:

  • Dissolve 3-bromopyridine in toluene and cool the solution to -50 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (nBuLi) while maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of 3-lithiopyridine.

  • Add an electrophile, such as triisopropyl borate, to the solution.

  • Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.

  • The resulting 3-pyridylboronic acid can be isolated after workup, with reported yields as high as 87%.[15][16]

Directed ortho-Lithiation

While halogen-metal exchange occurs at the C3 position, directed ortho-lithiation can achieve functionalization at C2. Complexing 3-bromopyridine with BF₃ directs lithiation with LDA to the C2 position exclusively.[17][18][19]

Grignard Reagent Formation

3-Pyridylmagnesium bromide can be prepared by reacting 3-bromopyridine with magnesium metal, typically in an ether solvent like THF or diethyl ether.[20][21] Recently, light-promoted methods have emerged. A purple light-promoted radical coupling of bromopyridines with pre-formed Grignard reagents provides an alternative, transition-metal-free pathway for C-C bond formation via a proposed photoinduced SRN1 mechanism.[22][23]

Visualization: Synthetic Strategies from 3-Bromopyridine

Synthetic_Strategies start 3-Bromopyridine cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond co_bond C-O Bond Formation start->co_bond c2_func C2 Functionalization start->c2_func suzuki Suzuki (Ar/Vinyl) cc_bond->suzuki heck Heck (Alkenes) cc_bond->heck sonogashira Sonogashira (Alkynes) cc_bond->sonogashira grignard Grignard/Lithiation + E⁺ cc_bond->grignard buchwald Buchwald-Hartwig cn_bond->buchwald snar_n SNAr (Amines) cn_bond->snar_n ullmann Ullmann (Alcohols) co_bond->ullmann snar_o SNAr (Alkoxides) co_bond->snar_o lithiation Directed Lithiation + E⁺ c2_func->lithiation

Logical relationships for synthetic strategies from 3-bromopyridine.
Nucleophilic Aromatic Substitution (SNA_r)

Direct SNAr on halopyridines is challenging. The attack of a nucleophile is most favorable at the C2 and C4 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[24] Attack at C3 does not allow for this stabilization, making direct substitution at this position difficult.

However, substitution can be achieved under specific conditions. For instance, reactions with thiophenoxide have been studied, though they are kinetically slower compared to substitutions at other positions.[25][26] In some cases, SNAr at the 3-position is proposed to proceed through a pyridyne intermediate, which can lead to substitution at the C4 position.[27] For pyridinium salts, the leaving group order can differ from typical SNAr reactions, with studies showing an order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I for substitution with piperidine.[28]

Conclusion

The 3-bromopyridine moiety is a remarkably versatile and reactive functional group. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which provide reliable and high-yielding routes to a diverse range of 3-substituted pyridines. Furthermore, its ability to undergo halogen-metal exchange to form organolithium and Grignard reagents opens pathways for the introduction of a vast scope of electrophiles. While direct nucleophilic aromatic substitution at the C3-position is electronically disfavored, specialized conditions and alternative mechanisms can achieve this transformation. The continued development of novel catalytic systems and synthetic methodologies ensures that 3-bromopyridine will remain a cornerstone building block for chemists in academia and industry.

References

Role of the piperidin-1-ylmethyl group in pharmacologically active compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant role in the development of a wide range of pharmaceuticals.[1][2][3][4] Its saturated, flexible nature and basic nitrogen atom allow it to profoundly influence the physicochemical and pharmacological properties of a molecule. When incorporated as a piperidin-1-ylmethyl group, this moiety serves as a critical pharmacophore and a versatile synthetic building block, enabling crucial interactions with biological targets and optimizing pharmacokinetic profiles. This guide explores the multifaceted role of the piperidin-1-ylmethyl group, covering its impact on structure-activity relationships, its synthesis, and its presence in key therapeutic agents.

Physicochemical Properties and Pharmacokinetic Impact

The piperidin-1-ylmethyl group imparts several key physicochemical characteristics to a parent molecule, which are instrumental in its journey through the body.

  • Basicity and Solubility: The nitrogen atom within the piperidine ring typically has a pKa in the range of 8-11, making it protonated at physiological pH. This basicity allows for the formation of hydrochloride or other salts, which significantly enhances aqueous solubility—a critical factor for drug formulation and administration.

  • Lipophilicity: While the basic nitrogen improves water solubility, the hydrocarbon skeleton of the piperidine ring adds lipophilic character. This balance between hydrophilicity and lipophilicity is crucial for traversing biological membranes and achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

  • Conformational Flexibility: The piperidine ring exists predominantly in a stable chair conformation. This conformational flexibility, combined with the rotational freedom of the methyl linker, allows the group to orient itself optimally within a receptor's binding pocket, maximizing binding affinity.[7][8]

Synthesis: The Mannich Reaction

The most common and efficient method for introducing a piperidin-1-ylmethyl group onto a molecule is the Mannich reaction .[9] This is a three-component condensation reaction involving:

  • A compound with an active hydrogen atom (e.g., a ketone, phenol, or indole).

  • An aldehyde, typically formaldehyde.

  • A secondary amine, in this case, piperidine.

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine, which then undergoes nucleophilic attack by the active hydrogen compound to form the "Mannich base"—the piperidin-1-ylmethyl substituted product.[10][11][12]

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R_H Active Hydrogen Compound (R-H) Attack Nucleophilic Attack by R-H R_H->Attack CH2O Formaldehyde (CH₂O) Iminium Formation of Iminium Ion [CH₂=N(CH₂)₅]⁺ CH2O->Iminium Piperidine Piperidine Piperidine->Iminium Iminium->Attack Product Piperidin-1-ylmethyl Compound (Mannich Base) Attack->Product

Caption: General workflow of the Mannich reaction for synthesis.

Role in Pharmacodynamics and Structure-Activity Relationships (SAR)

The piperidin-1-ylmethyl group is a key feature in numerous drugs, where it plays a direct role in binding to biological targets and defining the structure-activity relationship (SAR).

Case Study: Donepezil (Aricept)

Donepezil is a potent and selective acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[13][14][] The molecule's structure features a 1-benzyl-4-(piperidin-1-ylmethyl) moiety linked to an indanone core. SAR studies have demonstrated that the piperidine nitrogen is critical for its high affinity.[16]

  • Binding Interaction: The protonated piperidine nitrogen is believed to form a crucial ionic interaction with the peripheral anionic site (PAS) of the AChE enzyme.

  • SAR Insights: Studies on Donepezil analogs have shown that replacing the piperidine with smaller or larger rings, or altering the substitution on the nitrogen, often leads to a significant decrease in inhibitory potency.

The following diagram illustrates the mechanism of action of Donepezil at the cholinergic synapse.

Cholinergic_Synapse_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Donepezil inhibits AChE, increasing ACh in the synapse.

Case Study: Raloxifene (Evista)

Raloxifene is a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17][18] Its structure includes a p-[2-(piperidin-1-yl)ethoxy]benzoyl group. This basic side chain is a common feature in many SERMs and is critical for its tissue-specific activity. It influences the conformational change of the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins, which results in estrogenic effects in bone and anti-estrogenic effects in breast and uterine tissues.[19][20][21]

Quantitative SAR Data

The table below summarizes the SAR data for a series of Donepezil-related indanone derivatives, highlighting the importance of the piperidin-1-ylmethyl moiety for AChE inhibition.

CompoundR Group (Modification from Donepezil)AChE IC₅₀ (nM)Reference
Donepezil (13e) 1-benzyl-4-piperidinylmethyl5.7 [16]
Analog AN-benzoylaminoethyl>1000[16]
Analog B2-isoindolin-2-ylethyl~50-100[16]
Analog CIndanone moiety (lacking piperidine)~100-500[16]

Data is synthesized from trends described in the cited literature.

Experimental Protocols

A. General Protocol for Synthesis via Mannich Reaction

This protocol describes a general method for the synthesis of a 2-(piperidin-1-ylmethyl)cyclohexanone derivative.[10]

  • Reagents and Materials:

    • Cyclohexanone (1.0 eq)

    • Piperidine (1.1 eq)

    • Aqueous Formaldehyde (37%, 1.2 eq)

    • Ethanol (solvent)

    • Hydrochloric acid (for pH adjustment)

    • Sodium bicarbonate (for neutralization)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (for drying)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanone and piperidine in ethanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add aqueous formaldehyde dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with HCl to pH ~2 to protonate the product.

    • Wash the mixture with diethyl ether to remove unreacted starting materials.

    • Neutralize the aqueous layer with a saturated sodium bicarbonate solution until pH ~8-9.

    • Extract the product into diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to yield the final compound.

B. Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Reagents and Materials:

    • AChE enzyme solution (from electric eel or human recombinant)

    • Phosphate buffer (pH 8.0)

    • DTNB solution (in buffer)

    • ATCI solution (in buffer)

    • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a control (no inhibitor) and calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Drug Discovery Workflow

The integration of the piperidin-1-ylmethyl group into a drug discovery campaign follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow Target Target Identification & Validation Design Compound Design (Incorporate Moiety) Target->Design Synthesis Chemical Synthesis (e.g., Mannich Reaction) Design->Synthesis Purify Purification & Characterization Synthesis->Purify Screening In Vitro Screening (Binding, Functional Assays) Purify->Screening SAR SAR Analysis Screening->SAR SAR->Design Iterative Cycle ADME In Vitro ADME/ Tox Assays SAR->ADME InVivo In Vivo Efficacy & PK/PD Studies ADME->InVivo Lead Lead Optimization InVivo->Lead Lead->Design

Caption: A typical workflow for developing drugs with the target moiety.

Conclusion

The piperidin-1-ylmethyl group is a privileged structural motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage in high-affinity interactions with a multitude of biological targets. Its straightforward synthesis via the Mannich reaction further enhances its utility. As demonstrated by its central role in successful drugs like Donepezil and Raloxifene, this group serves as a powerful tool for medicinal chemists to modulate solubility, basicity, and receptor binding. The continued exploration of piperidine-containing scaffolds promises to yield novel therapeutics with enhanced efficacy and safety profiles, cementing the importance of this functional group in the future of drug discovery.[8]

References

A Technical Review of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its Analogs: Synthesis, Potential Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom and a piperidin-1-ylmethyl substituent at the 3- and 5-positions, respectively, of the pyridine ring creates the versatile chemical entity, 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. While specific literature on this exact molecule is sparse, this technical guide provides a comprehensive review of its synthesis, potential biological activities, and structure-activity relationships by examining its constituent moieties and analogous structures. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

Halogenated pyridines are pivotal intermediates in organic synthesis, offering a reactive handle for a multitude of cross-coupling reactions to build molecular complexity.[1] The pyridine nucleus itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The piperidine moiety is also of great significance in pharmaceuticals, being a common component in drugs targeting the central nervous system and other therapeutic areas.[4] The combination of these three components—a brominated pyridine core and a piperidinomethyl side chain—suggests that this compound and its analogs are promising candidates for drug discovery programs.

Synthesis Strategies

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic approach can be extrapolated from established methodologies for the synthesis of 3-halopyridines and the functionalization of pyridine rings.

A common strategy for producing 3-bromopyridines involves the diazotization of an amino-substituted pyridine followed by bromination.[5] Alternatively, direct bromination of a substituted pyridine can be achieved under specific conditions.[5] A more recent and highly regioselective method for 3-selective halogenation of pyridines proceeds through Zincke imine intermediates, which involves a ring-opening, halogenation, and ring-closing sequence.[6][7][8][9]

A potential synthetic workflow for this compound is proposed below.

G cluster_0 Pathway 1: Late-stage Bromination cluster_1 Pathway 2: Early-stage Bromination A 5-(Piperidin-1-ylmethyl)pyridine B Zincke Imine Intermediate A->B Ring Opening C This compound B->C Bromination & Ring Closure D 3-Bromo-5-methylpyridine E 3-Bromo-5-(bromomethyl)pyridine D->E Radical Bromination F This compound E->F Nucleophilic Substitution with Piperidine SAR cluster_Core This compound Core cluster_Modifications Potential Modifications cluster_Activities Potential Biological Activities Core R1 Modification of Piperidine Ring Core->R1 R2 Replacement of Bromine (e.g., with Aryl group via Suzuki coupling) Core->R2 R3 Modification of Pyridine Ring (e.g., additional substituents) Core->R3 Act1 Enzyme Inhibition R1->Act1 Act3 CNS Activity R1->Act3 R2->Act1 Act2 Anticancer R2->Act2 R3->Act2 Act4 Antimicrobial R3->Act4

References

The Multifaceted Biological Potential of Substituted Bromopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. The introduction of a bromine substituent onto the pyridine ring offers a versatile handle for synthetic modification while often enhancing biological activity. This technical guide provides an in-depth exploration of the potential biological activities of substituted bromopyridines, with a focus on their anticancer, antimicrobial, and neurological applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Anticancer Activity of Substituted Bromopyridines

Substituted bromopyridines have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and disruption of critical cellular processes.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of bromopyridine derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[2] Bromopyridine-based compounds can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4][5] Both pathways converge on the nucleus to regulate gene expression related to cell proliferation, survival, and angiogenesis. Substituted bromopyridines can inhibit the initial phosphorylation event, thus blocking signal transduction.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Shc Grb2/Shc Dimerization->Grb2_Shc Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS Grb2_Shc->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Bromopyridine Substituted Bromopyridine Bromopyridine->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of substituted bromopyridines.

Disruption of Microtubule Dynamics

Another important anticancer mechanism for some bromopyridine derivatives is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[6] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Tubulin polymerization is a dynamic process involving the addition and removal of tubulin dimers from the ends of microtubules. This process is tightly regulated by various microtubule-associated proteins (MAPs). Certain small molecules, including some substituted bromopyridines, can bind to tubulin and disrupt this equilibrium, either by inhibiting polymerization or by stabilizing the microtubules, both of which are detrimental to rapidly dividing cancer cells.[7]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycle G2/M Phase Cell Cycle Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Apoptosis Apoptosis CellCycle->Apoptosis Bromopyridine Substituted Bromopyridine Bromopyridine->Polymerization Inhibits

Caption: Inhibition of tubulin polymerization by substituted bromopyridines leading to apoptosis.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of substituted bromopyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for various bromopyridine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eVEGFR-23.93 ± 0.73[8]
Pyridine-urea derivative 8nVEGFR-2Not specified, but noted for activity[8]
2-Methylbenzofuran derivativeMDA-MB-2310.50[9]
5-Bromobenzofuran derivativeMDA-MB-2310.54[9]
s-Triazine derivative 97MCF-70.77 ± 0.01[9]
s-Triazine derivative 98MCF-70.1 ± 0.01[9]
Indole-benzothiazole derivative 90MDA-MB-2310.024[9]
Pyridopyrimidine derivativeHCT-116, HepG2, MCF-7Moderate to superior activity[10]
4-t-butyl benzoyl cytidine derivativeVariousNot specified, but noted for activity[11]
Lauroyl cytidine derivativeVariousNot specified, but noted for activity[11]
Palmitoyl cytidine derivativeVariousNot specified, but noted for activity[11]
4-bromo derivative (HC 2)Various1.0[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

MTT_Assay_Workflow Start Start Seed Seed cells into 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with substituted bromopyridine derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted bromopyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Substituted Bromopyridines

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted bromopyridines have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of bromopyridines are not as extensively studied as their anticancer effects but are thought to involve the disruption of essential cellular processes in microorganisms. These may include inhibition of DNA gyrase, interference with cell wall synthesis, or disruption of microbial membrane integrity.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of substituted bromopyridines is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thienopyridine derivative 12aE. coli19.5[13]
Thienopyridine derivative 12aB. mycoides<4.8[13]
Thienopyridine derivative 12aC. albicans<4.8[13]
Thienopyridine derivative 15E. coli>4.8[13]
Thienopyridine derivative 15B. mycoides9.8[13]
Thienopyridine derivative 15C. albicans39[13]
3-cyanopyridine derivative 3dE. coli3.91[13]
3-cyanopyridine derivative 3eE. coli3.91[13]
Nicotinic acid hydrazone 6fS. aureus0.49-1.95[13]
Nicotinic acid hydrazone 6pC. albicans0.49-0.98[13]
4-Aminoquinoline-hydrazone HD6B. subtilis8[14]
4-Aminoquinoline-hydrazone HD6S. aureus128[14]
4-Aminoquinoline-hydrazone HD6P. aeruginosa128[14]
Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay, also known as the Kirby-Bauer disk diffusion test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.

Zone_of_Inhibition_Workflow Start Start PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum InoculatePlate Inoculate Mueller-Hinton agar plate PrepareInoculum->InoculatePlate ApplyDisks Apply paper disks impregnated with bromopyridine compounds InoculatePlate->ApplyDisks Incubate Incubate (18-24h) ApplyDisks->Incubate MeasureZones Measure the diameter of the zones of inhibition Incubate->MeasureZones Interpret Interpret results (Susceptible, Intermediate, Resistant) MeasureZones->Interpret End End Interpret->End

Caption: A generalized workflow for the zone of inhibition antimicrobial susceptibility test.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the substituted bromopyridine compound onto the surface of the agar. A control disk with the solvent and a standard antibiotic disk should also be included.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

Neurological Activity of Substituted Bromopyridines

Substituted bromopyridines have also been investigated for their potential in treating neurological disorders. Their activity often stems from their ability to modulate the function of various neurotransmitter receptors and transporters in the central nervous system (CNS).

Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[15] Modulation of GABA-A receptor activity is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. Some substituted bromopyridines have been shown to act as allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[3]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential. Positive allosteric modulators, such as some bromopyridine derivatives, bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased Cl- influx and greater neuronal inhibition.

GABAA_Modulation GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Channel Chloride Channel Opens GABAA_R->Channel Cl_Influx Cl- Influx Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Bromopyridine Substituted Bromopyridine Bromopyridine->GABAA_R Positive Allosteric Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by substituted bromopyridines.

Interaction with Serotonin Receptors and Transporters

The serotonergic system is a critical regulator of mood, cognition, and other physiological processes. Dysregulation of this system is implicated in depression, anxiety, and other psychiatric disorders. Substituted bromopyridines have been explored as ligands for various serotonin (5-HT) receptors and the serotonin transporter (SERT).[5][12]

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal. Many antidepressant drugs, known as selective serotonin reuptake inhibitors (SSRIs), act by blocking SERT. This leads to an increase in the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Some bromopyridine derivatives may act in a similar manner.

SERT_Inhibition cluster_pre Presynaptic Presynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Release Release Serotonin_Vesicle->Release Serotonin_Synapse Serotonin Release->Serotonin_Synapse Synapse Synaptic Cleft Postsynaptic_R Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_R Binds Reuptake Reuptake Signal Signal Transduction Postsynaptic_R->Signal SERT SERT SERT->Presynaptic Reuptake Bromopyridine Substituted Bromopyridine Bromopyridine->SERT Inhibits

Caption: Inhibition of the serotonin transporter (SERT) by substituted bromopyridines.

Quantitative Data: Neurological Activity

The affinity of substituted bromopyridines for neurological targets is often determined using radioligand binding assays and is expressed as the inhibition constant (Ki).

Compound/DerivativeTargetKi (nM)Reference
Triazolo-Pyridazine derivative 45GABA-A Receptor0.70 ± 0.66[3]
Imidazobenzodiazepine PWZ-029α5β3γ2 GABA-A Receptor38.8[9]
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-HT1A ReceptorHigh nanomolar affinity[5]
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-HT1B/1D ReceptorHigh nanomolar affinity[5]
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-HT2B ReceptorHigh nanomolar affinity[5]
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-HT6 ReceptorHigh nanomolar affinity[5]
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-HT7 ReceptorHigh nanomolar affinity[5]
Thiazole derivative 2375-HT7 ReceptorSubnanomolar affinity
Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand with a receptor. A radiolabeled ligand (e.g., with ³H or ¹²⁵I) is used to directly measure binding to the receptor.

Receptor_Binding_Workflow Start Start PrepareMembranes Prepare cell membranes expressing the target receptor Start->PrepareMembranes Incubate Incubate membranes with radioligand and varying concentrations of bromopyridine compound PrepareMembranes->Incubate Separate Separate bound from free radioligand (filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Determine IC50 and calculate Ki values Quantify->Analyze End End Analyze->End

References

An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for the chemical compound 3-Bromo-5-(piperidin-1-ylmethyl)pyridine (CAS No. 866327-70-0). Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information from structurally similar brominated pyridine and piperidine derivatives to provide a thorough understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

PropertyValue (this compound)Value (3-Bromo-5-methylpyridine - for comparison)
CAS Number 866327-70-03430-16-8[1]
Molecular Formula C₁₁H₁₅BrN₂C₆H₆BrN[1]
Molecular Weight 255.16 g/mol 172.02 g/mol [1]
IUPAC Name This compound3-Bromo-5-methylpyridine
Appearance Solid or liquidColorless to pale yellow liquid or crystalline solid
Density Not available1.4869 g/mL at 25 °C[1]
Boiling Point Not available197.4 °C
Melting Point Not available14-15 °C
Flash Point Not available90.6 °C (closed cup)[1]
Storage Temperature Inert atmosphere, room temperatureKeep in a dry, cool and well-ventilated place

Safety and Hazard Information

The primary source of safety information for this compound is the Safety Data Sheet (SDS) provided by suppliers. The following table summarizes the key hazard information.

Hazard CategoryGHS Classification and Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: Store in a well-ventilated place. Keep container tightly closed.[3]Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Data

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the public domain. However, piperidine and pyridine derivatives, in general, can exhibit a range of toxicological effects. For instance, some piperidine derivatives have been shown to have moderate toxicity, with effects dependent on the nature and position of substituents.[4]

Ecotoxicological Information

There is no specific ecotoxicological information available for this compound. General principles for chemical handling should be followed to prevent environmental release.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following protocols are based on the available safety data and best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Start Handling Procedure ppe_check Wear appropriate PPE start->ppe_check eye_protection Eye Protection: Safety glasses with side-shields or goggles ppe_check->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) ppe_check->hand_protection body_protection Body Protection: Laboratory coat ppe_check->body_protection end_ppe Proceed with experiment eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.

Engineering_Controls cluster_controls Engineering Controls Workflow start Chemical Handling fume_hood Work in a certified chemical fume hood start->fume_hood ventilation Ensure adequate general laboratory ventilation start->ventilation sash_position Maintain proper sash height fume_hood->sash_position end_controls Safe Handling Environment ventilation->end_controls sash_position->end_controls

Caption: Engineering controls to minimize exposure.

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Experimental Protocols

While specific experimental protocols for the use of this compound are not detailed in the available literature, its structure suggests its primary use as a synthetic intermediate in drug discovery and organic synthesis. The bromo-pyridine moiety is a versatile handle for various cross-coupling reactions.

General Procedure for a Suzuki Cross-Coupling Reaction (Hypothetical)

This is a generalized, hypothetical protocol based on common procedures for similar compounds. Note: This protocol has not been validated for this specific compound and should be adapted and optimized by a qualified chemist.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_suzuki Hypothetical Suzuki Coupling Workflow A Combine Reactants: This compound Boronic Acid Pd Catalyst Base B Add Degassed Solvent A->B C Heat and Monitor Reaction B->C D Cool and Perform Aqueous Work-up C->D E Purify by Chromatography D->E F Characterize Final Product E->F

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the piperidine and pyridine moieties are common scaffolds in many biologically active compounds. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] Pyridine derivatives are also key components in numerous drugs and have been investigated for a variety of therapeutic applications.[6]

The presence of the 3-bromopyridine structure suggests that this compound is likely a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The piperidin-1-ylmethyl group can influence physicochemical properties such as solubility and lipophilicity, which are important for drug development.

Conclusion

This compound is a chemical intermediate with limited publicly available safety and toxicological data. The available information indicates that it is an irritant to the skin and eyes, and appropriate personal protective equipment and engineering controls should be used during handling. While detailed experimental protocols and biological activity data are lacking for this specific compound, its structural features suggest its utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Researchers should exercise caution and refer to the safety data for structurally similar compounds until more specific information becomes available. It is imperative to conduct a thorough risk assessment before using this compound in any experimental setting.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the established experimental protocols for determining solubility, providing a framework for researchers to generate this critical data in their own laboratories.

Introduction to this compound

This compound is a bifunctional molecule featuring a 3-bromopyridine moiety and a piperidin-1-ylmethyl group. The brominated pyridine ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in the synthesis of complex pharmaceutical compounds. The piperidine group is a common feature in many pharmacologically active molecules and can influence properties like lipophilicity, aqueous solubility, and metabolic stability. A plausible synthetic route to this compound involves the nucleophilic substitution reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported. Therefore, the following table is provided as a template for researchers to systematically record their experimental findings. It is crucial to determine solubility at controlled temperatures as it is a temperature-dependent property.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Isopropanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Acetonitrilee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., Hexanee.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Shake-Flask
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., Shake-Flask

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization in drug discovery and development. The two primary methods for determining solubility are the thermodynamic (equilibrium) solubility and the kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

  • Equilibration: The resulting suspension is agitated at a constant temperature using a shaker or rotator. This process can take from 24 to 72 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[2]

Kinetic Solubility

Kinetic solubility is a measure of how readily a compound dissolves in a solvent under specific, often high-throughput, conditions. It is commonly used in the early stages of drug discovery for rapid screening of compounds.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).[3]

  • Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.[3]

  • Precipitation Detection: The formation of a precipitate is monitored as the compound is added to the aqueous medium. This can be detected by turbidimetry, which measures the cloudiness of the solution using a nephelometer or a UV-Vis plate reader.[1] The concentration at which the compound precipitates is its kinetic solubility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining thermodynamic solubility and the logical relationship in selecting a solubility testing method.

G cluster_workflow Thermodynamic Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Analyze concentration of the saturated solution (e.g., HPLC) C->D

Caption: Workflow for Thermodynamic Solubility.

G cluster_decision Solubility Method Selection Logic Start Start: Need Solubility Data Decision1 Early Stage Drug Discovery? Start->Decision1 Path1 Kinetic Solubility (High-Throughput) Decision1->Path1 Yes Path2 Thermodynamic Solubility (Gold Standard) Decision1->Path2 No End End: Obtain Solubility Data Path1->End Path2->End

Caption: Decision tree for solubility method selection.

References

An In-depth Technical Guide to the Bifunctional Nature of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound that presents significant opportunities in the field of medicinal chemistry and drug discovery. Its molecular architecture is inherently bifunctional, incorporating a reactive 3-bromopyridine core and a pharmacologically relevant piperidin-1-ylmethyl moiety. This guide provides a comprehensive overview of its synthesis, potential applications, and the strategic value of its bifunctional nature in the design of novel therapeutics. While specific biological data for this compound is not extensively documented in peer-reviewed literature, this paper extrapolates its potential based on the well-established roles of its constituent chemical motifs.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Halogenated pyridines, in particular, serve as versatile intermediates in organic synthesis, offering a reactive handle for various cross-coupling reactions.[4] this compound emerges as a compound of interest due to the combination of a synthetically tractable brominated pyridine and a piperidine group, a common feature in many CNS-active and other therapeutic agents. This unique combination suggests a potential for this molecule to act as a valuable building block in the creation of complex molecular architectures for drug discovery.

Chemical Properties and Synthesis

While detailed, peer-reviewed articles focusing exclusively on the synthesis and characterization of this compound are not prominent, its preparation can be achieved through established and reproducible synthetic methodologies.[4]

Physicochemical Data

A summary of the key physicochemical properties for the related compound, 3-Bromo-5-methylpyridine, is provided below for reference. It is anticipated that this compound would have a higher molecular weight and different solubility profile due to the piperidin-1-ylmethyl group.

PropertyValue (for 3-Bromo-5-methylpyridine)Reference
Molecular Formula C₆H₆BrN[5]
Molecular Weight 172.02 g/mol [5]
Appearance Colorless transparent liquid[5]
Density 1.4869 g/cm³[6]
Boiling Point 197.4°C[6]
Flash Point 91°C[6]
CAS Number 3430-16-8[5]
Plausible Synthetic Routes

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound.

Method 1: Nucleophilic Substitution

A plausible and efficient route involves the nucleophilic substitution of a bromomethylpyridine derivative with piperidine.

  • Experimental Protocol:

    • Starting Material: 3-bromo-5-(bromomethyl)pyridine.

    • Reagent: Piperidine.

    • Solvent: A suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Conditions: The reaction is typically carried out at room temperature or with gentle heating. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HBr generated during the reaction.

    • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reductive Amination

An alternative pathway is the reductive amination of a formylpyridine with piperidine.

  • Experimental Protocol:

    • Starting Material: 3-bromo-5-formylpyridine.

    • Reagent: Piperidine and a reducing agent.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are commonly used for this transformation as they are mild and selective.

    • Solvent: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically employed.

    • Conditions: The aldehyde and amine are first stirred together to form the iminium ion intermediate, followed by the addition of the reducing agent. The reaction is usually run at room temperature.

    • Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

A workflow for the plausible synthesis of this compound is depicted in the following diagram.

G cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Reductive Amination start1 3-bromo-5-(bromomethyl)pyridine product This compound start1->product Nucleophilic Substitution reagent1 Piperidine reagent1->product start2 3-bromo-5-formylpyridine product2 This compound start2->product2 Reductive Amination reagent2 Piperidine reagent2->product2 reductant Reducing Agent (e.g., STAB) reductant->product2

Plausible synthetic routes to this compound.

The Bifunctional Nature and Applications in Drug Discovery

The term "bifunctional" in the context of this compound refers to the two distinct and chemically addressable functionalities within the molecule: the 3-bromopyridine moiety and the piperidin-1-ylmethyl moiety . This duality makes it a valuable scaffold for the synthesis of more complex molecules with tailored biological activities.[4]

The 3-Bromopyridine Moiety: A Versatile Synthetic Handle

The bromine atom on the pyridine ring is a key feature that allows for a wide range of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[4] This provides a powerful tool for introducing molecular diversity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a crucial reaction in the synthesis of many pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Reaction: Coupling with alkenes to form substituted alkenes.

The Piperidin-1-ylmethyl Moiety: A Pharmacologically Privileged Scaffold

The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in approved drugs and clinically investigated compounds. Its inclusion in a molecule can influence:

  • Receptor Binding: The nitrogen atom of the piperidine can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions with biological targets.

  • Physicochemical Properties: The piperidine group can improve a compound's solubility, lipophilicity, and metabolic stability.

  • Pharmacokinetics: The presence of the piperidine can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The bifunctional nature of this compound allows for its use in the construction of molecules that can interact with multiple biological targets or possess a primary pharmacological activity with a secondary modulatory function.

The following diagram illustrates the potential applications of this bifunctional scaffold in drug discovery.

G cluster_0 3-Bromopyridine Moiety cluster_1 Piperidin-1-ylmethyl Moiety start This compound suzuki Suzuki Coupling (New C-C bond) start->suzuki buchwald Buchwald-Hartwig (New C-N bond) start->buchwald sonogashira Sonogashira Coupling (New C-C bond) start->sonogashira receptor Receptor Interaction (H-bonding, ionic) start->receptor pk_mod PK/ADME Modulation start->pk_mod product Novel Drug Candidate (e.g., Kinase Inhibitor, GPCR Ligand) suzuki->product buchwald->product sonogashira->product receptor->product pk_mod->product

Drug discovery applications of the bifunctional scaffold.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its bifunctional nature, characterized by a synthetically versatile bromopyridine unit and a pharmacologically significant piperidine moiety, provides a robust platform for the development of novel and complex drug candidates. While direct biological data for this specific compound is sparse, its structural components suggest a high potential for its application in the synthesis of a wide range of therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many pharmaceutical compounds. The protocol is designed to be a starting point for reaction optimization and can be adapted for a range of arylboronic acid coupling partners.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] For heteroaromatic compounds like this compound, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, which is a critical step in the synthesis of novel drug candidates and functional materials.[2] The pyridine core is a common motif in medicinal chemistry, and the piperidinylmethyl substituent can influence the solubility and pharmacokinetic properties of the final molecule. The bromine atom at the 3-position provides a reactive site for the palladium-catalyzed coupling.[3]

Reaction Scheme

Optimization of Reaction Conditions

The yield and purity of the Suzuki coupling product are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes a typical optimization strategy for the coupling of this compound with an arylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)901275
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF110892
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene1001095

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific arylboronic acid used and the efficiency of the reaction workup and purification.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and deionized water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants and Base (this compound, Arylboronic acid, Base) catalyst 2. Add Palladium Catalyst reagents->catalyst In Schlenk Flask solvent 3. Add Solvents (e.g., Dioxane/Water) catalyst->solvent degas 4. Degas Mixture solvent->degas react 5. Heat and Stir (Monitor by TLC/LC-MS) degas->react Under Inert Atmosphere workup 6. Reaction Workup (Extraction and Washing) react->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A flowchart of the Suzuki coupling experimental workflow.

Considerations for Sterically Hindered Substrates

The piperidinylmethyl group at the 5-position may introduce some steric hindrance, which can affect the reaction rate and yield.[4] For challenging couplings, particularly with ortho-substituted arylboronic acids, the following modifications may be beneficial:

  • Use of Bulky Ligands: Employing ligands with increased steric bulk, such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands, can enhance the catalytic activity.[5]

  • Stronger Bases: Using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the transmetalation step.

  • Higher Temperatures: Increasing the reaction temperature, potentially with the use of microwave irradiation, can help overcome the activation energy barrier.[5]

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Inert gas techniques are necessary to prevent the degradation of the catalyst.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

By following this detailed protocol and considering the suggested optimizations, researchers can effectively perform the Suzuki-Miyaura cross-coupling of this compound to generate a diverse library of novel compounds for further investigation.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative data and visualizations are included to guide researchers in successfully performing this transformation.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1][4] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[1][5] The synthesis of N-aryl piperidine derivatives is of significant interest in drug discovery, as this motif is present in numerous biologically active compounds. This protocol details the coupling of this compound with a generic secondary amine, such as morpholine, to exemplify the procedure.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound with a secondary amine (e.g., morpholine).

Experimental Protocol

This protocol is based on general procedures for Buchwald-Hartwig aminations of heteroaryl halides.[6][7] The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent the degradation of the catalyst.[8]

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Amine (e.g., Morpholine)≥99%Commercially Available
Palladium Precatalyst (e.g., Pd₂(dba)₃)≥97%Commercially Available
Phosphine Ligand (e.g., XantPhos)≥98%Commercially Available
Base (e.g., Sodium tert-butoxide)≥97%Commercially Available
Anhydrous Toluene≥99.8%Commercially Available
Diethyl etherACS GradeCommercially Available
Brine (saturated NaCl solution)N/APrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Schlenk flask and condenserN/AStandard laboratory equipment
Magnetic stirrer with heatingN/AStandard laboratory equipment
Inert gas line (Argon or Nitrogen)High purityN/A
Syringes and needlesN/AStandard laboratory equipment
Rotary evaporatorN/AStandard laboratory equipment

3.2. Reaction Setup and Procedure

The following table outlines a typical experimental setup for the reaction on a 1.0 mmol scale.

ComponentMolar Equiv.Amount
This compound1.01.0 mmol
Amine (e.g., Morpholine)1.21.2 mmol
Pd₂(dba)₃0.01 (1 mol %)0.01 mmol
XantPhos0.04 (4 mol %)0.04 mmol
Sodium tert-butoxide (NaOt-Bu)1.41.4 mmol
Anhydrous TolueneN/A5.0 mL

Step-by-Step Procedure:

  • Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon.

  • Charging Reagents: To the flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (e.g., XantPhos, 0.04 mmol), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol).

  • Solvent and Amine Addition: The flask is sealed with a septum. Anhydrous toluene (5.0 mL) and the amine (e.g., morpholine, 1.2 mmol) are added via syringe.

  • Reaction: The resulting mixture is heated to 100 °C with vigorous stirring for 4-12 hours.[6] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature. Diethyl ether (20 mL) is added, and the mixture is washed with brine (2 x 15 mL).[8]

  • Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired aminated product.

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the overall experimental workflow.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: - this compound - Pd₂(dba)₃ - XantPhos - NaOtBu B Add anhydrous toluene and amine via syringe A->B C Heat to 100 °C for 4-12 h B->C D Monitor by TLC or LC-MS C->D E Cool to room temperature D->E F Add diethyl ether and wash with brine E->F G Dry organic layer over MgSO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

4.2. Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.[4][9]

G Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd(0)L₂->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Oxidative Addition Complex->Amine Coordination + HNR'R'' - X⁻ Deprotonation Ar-Pd(II)(NR'R'')L₂ Amine Coordination->Deprotonation + Base - Base-H⁺ Deprotonation->Pd(0)L₂ Reductive Elimination Product Ar-NR'R'' Deprotonation->Product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The described protocol provides a reliable and efficient method for the Buchwald-Hartwig amination of this compound. The reaction is scalable and amenable to a variety of amine coupling partners, making it a valuable tool for the synthesis of diverse libraries of N-aryl piperidine compounds for applications in drug discovery and development. Researchers should note that reaction conditions may require optimization depending on the specific amine used.[6][10]

References

Application Notes: The Versatility of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its structure incorporates a pyridine ring, a common motif in many pharmaceuticals, functionalized with a bromine atom and a piperidinomethyl group. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The piperidinomethyl moiety can contribute to the pharmacokinetic properties of the final compound and may also be involved in crucial interactions with biological targets. These attributes make this compound a strategic starting material for the development of novel therapeutics, particularly in the areas of kinase inhibition and G protein-coupled receptor (GPCR) modulation.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The bromine atom at the 3-position of this compound allows for the facile introduction of various substituents that can be directed towards other key regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

A prominent application of this building block is in the synthesis of inhibitors targeting signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway. The constitutive activation of this pathway is a hallmark of many tumors, making it an attractive target for therapeutic intervention.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 3-Aryl-5-(piperidin-1-ylmethyl)pyridine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(piperidin-1-ylmethyl)pyridine derivative.

Quantitative Data:

Reactant AReactant BCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Water1001885-95
This compound3-Cyanophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water901680-90
This compoundPyridine-4-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water1002475-85

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.

Application in GPCR Modulator Synthesis

G protein-coupled receptors represent a large family of transmembrane proteins that are key targets for a wide range of therapeutics. The 3-amino-5-(piperidin-1-ylmethyl)pyridine scaffold, accessible from this compound via a Buchwald-Hartwig amination reaction, is of particular interest in the development of GPCR modulators. The amino group can serve as a crucial interaction point with the receptor, while the piperidinomethyl tail can influence solubility and cell permeability.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a 3-Amino-5-(piperidin-1-ylmethyl)pyridine Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous, degassed toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-5-(piperidin-1-ylmethyl)pyridine derivative.

Quantitative Data:

Reactant AReactant BCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃/XPhosNaOtBuToluene1101875-85
This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001680-90
This compoundBenzylaminePd(OAc)₂/BINAPCs₂CO₃Toluene1002470-80

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Signaling Pathways and Biological Activity

Derivatives of 3-substituted pyridines have been shown to modulate key signaling pathways involved in cellular proliferation and survival.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. Small molecule inhibitors that target components of this pathway, such as BRAF or MEK, have shown clinical efficacy. The 3-arylpyridine scaffold, synthesized from this compound, can be elaborated to generate potent inhibitors of this pathway.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor 3-Arylpyridine Derivative Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a 3-arylpyridine derivative.

Biological Activity Data:

While specific IC₅₀ values for compounds directly derived from this compound are not publicly available, related 3-arylpyridine kinase inhibitors have demonstrated potent activity.

Compound ClassTarget KinaseIC₅₀ (nM)Cell Line
3-Arylpyridine Analog ABRAF V600E50 - 150A375
3-Arylpyridine Analog BMEK1100 - 300HT-29

Note: Data is representative of the compound class and not specific to derivatives of this compound.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel kinase inhibitors synthesized from this compound.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Building Block This compound Reaction Suzuki or Buchwald-Hartwig Coupling Building Block->Reaction Library Library of Derivatives Reaction->Library Biochemical Assay In vitro Kinase Assay (IC₅₀ determination) Library->Biochemical Assay Cell-based Assay Cell Proliferation Assay (EC₅₀ determination) Biochemical Assay->Cell-based Assay Western Blot Target Engagement Assay (Phosphorylation status) Cell-based Assay->Western Blot ADME-Tox In vitro ADME/Tox (Solubility, Permeability, etc.) Western Blot->ADME-Tox Lead Compound Lead Compound ADME-Tox->Lead Compound

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

This compound is a highly adaptable and valuable building block for the synthesis of novel drug candidates. Its utility in constructing both kinase inhibitors and GPCR modulators highlights its importance in modern medicinal chemistry. The straightforward application of robust cross-coupling methodologies allows for the generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the identification of potent and selective therapeutic agents. Further investigation into the derivatives of this versatile scaffold holds significant promise for the discovery of new treatments for a range of diseases.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors utilizing the versatile building block, 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This pyridine scaffold is a valuable starting material for generating libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the bromine atom at the 3-position allows for the introduction of various aryl, heteroaryl, and amino moieties, while the piperidin-1-ylmethyl group at the 5-position can contribute to desirable physicochemical properties and interactions with the solvent-exposed regions of kinase active sites. This document outlines synthetic strategies, detailed experimental procedures, and methods for the characterization of the resulting compounds. Furthermore, it provides examples of how to present biological data and visualize relevant signaling pathways.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1]

Pyridine-based scaffolds are prevalent in a multitude of clinically approved and investigational kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3,5-disubstituted pyridine motif, in particular, offers a valuable vector for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

This compound is a strategic starting material for the synthesis of novel kinase inhibitors. The bromo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C and C-N bonds. This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental aspect of structure-activity relationship (SAR) studies in drug discovery. The piperidin-1-ylmethyl substituent can enhance aqueous solubility and provide a basic nitrogen atom that can engage in ionic interactions or hydrogen bonds within the kinase active site or with solvent molecules.

This application note details the synthetic utility of this compound in the generation of potential kinase inhibitors and provides exemplary protocols for their synthesis and characterization.

Experimental Protocols

General Synthetic Schemes

The primary synthetic strategies for elaborating the this compound core involve Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid or Ester) Pd Catalyst, Base start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Pd Catalyst, Base start->buchwald product_suzuki 3-Aryl/Heteroaryl-5-(piperidin-1-ylmethyl)pyridine (Potential Kinase Inhibitor) suzuki->product_suzuki product_buchwald 3-Amino-5-(piperidin-1-ylmethyl)pyridine Derivative (Potential Kinase Inhibitor) buchwald->product_buchwald

References

Application Notes and Protocols: Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine through a one-pot reductive amination procedure. The synthesis involves the reaction of 3-bromo-5-formylpyridine with piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method is a reliable and efficient way to produce the target compound, a valuable building block in medicinal chemistry and drug discovery.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and high-yielding approach to a diverse range of amines.[1][2] This method proceeds through the in-situ formation of an iminium ion from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot reaction.[3][4][5][6][7] This application note details the synthesis of this compound, a heterocyclic compound with potential applications in the development of novel therapeutics.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Figure 1: Reductive Amination of 3-bromo-5-formylpyridine with Piperidine.

G start 3-bromo-5-formylpyridine + Piperidine intermediate Iminium Ion Intermediate start->intermediate Formation product This compound intermediate->product Reduction reductant NaBH(OAc)₃ reductant->intermediate

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol

Materials:

  • 3-bromo-5-formylpyridine

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-formylpyridine.

  • Solvent and Reagents Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add piperidine to the solution.

  • Initiation of Reduction: To the stirred solution, add sodium triacetoxyborohydride in one portion. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for a few minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterValue
Reactants
3-bromo-5-formylpyridine1.0 equiv
Piperidine1.1 - 1.2 equiv
Sodium triacetoxyborohydride1.2 - 1.5 equiv
Reaction Conditions
SolventAnhydrous 1,2-Dichloroethane or Dichloromethane
TemperatureRoom Temperature
Reaction Time1 - 6 hours (monitor by TLC/LC-MS)
Work-up & Purification
Quenching AgentSaturated aq. NaHCO₃
Extraction SolventEthyl Acetate
Purification MethodFlash Column Chromatography (Silica Gel)
Expected Outcome
ProductThis compound
Physical StateOil or Solid
YieldModerate to High (typically >70%)

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 3-bromo-5-formylpyridine to flask B 2. Dissolve in anhydrous solvent A->B C 3. Add piperidine B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir at room temperature D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by flash chromatography J->K L 12. Characterize the final product K->L

Caption: Step-by-step workflow of the reductive amination process.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

Conclusion

The described protocol for the reductive amination of 3-bromo-5-formylpyridine with piperidine offers a straightforward and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride ensures mild reaction conditions and high selectivity, making this a valuable procedure for researchers in organic and medicinal chemistry.

References

Application Note: A Scalable Two-Step Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a bromine atom on the pyridine ring provides a versatile handle for further functionalization through various cross-coupling reactions, while the piperidinylmethyl moiety can influence solubility, metabolic stability, and target engagement.[1] This document outlines a robust and scalable two-step synthetic protocol for this compound, starting from the commercially available 3-Bromo-5-methylpyridine. The described methodology is designed with scale-up considerations to ensure safety, efficiency, and reproducibility in a larger laboratory or pilot plant setting.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence:

  • Radical Bromination: The process begins with the selective free-radical bromination of the methyl group of 3-Bromo-5-methylpyridine using N-Bromosuccinimide (NBS) to yield the key intermediate, 3-Bromo-5-(bromomethyl)pyridine.

  • Nucleophilic Substitution: The intermediate is then subjected to a nucleophilic substitution reaction with piperidine to afford the final product, this compound.

Data Presentation

Table 1: Reagent Summary

ReagentFormulaMW ( g/mol )RoleKey Considerations
3-Bromo-5-methylpyridineC₆H₆BrN172.02Starting MaterialCommercially available.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating AgentCheck purity before use. Can be reactive with certain solvents.[2]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Radical InitiatorThermal decomposition produces nitrogen gas. Handle with care.
Carbon tetrachloride (CCl₄)CCl₄153.81Solvent (Step 1)Non-polar, good for radical reactions. Note: Phased out in many regions due to environmental concerns; consider alternatives like chlorobenzene or acetonitrile.[3]
PiperidineC₅H₁₁N85.15NucleophileCorrosive and flammable liquid. Use in a well-ventilated hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseScavenges HBr byproduct in Step 2.
Acetonitrile (ACN)C₂H₃N41.05Solvent (Step 2)Polar aprotic solvent, suitable for Sₙ2 reactions.

Table 2: Process Parameters and Expected Results

StepReactionKey ParametersTypical TimeTypical YieldPurity Target
1Radical BrominationReflux (approx. 77°C for CCl₄), inert atmosphere, controlled addition of reagents.4-8 hours65-80%>95% (crude)
2Nucleophilic SubstitutionRoom temperature to 40°C, inert atmosphere.2-6 hours85-95%>98% (after work-up)

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

This procedure details the radical bromination of the starting material.

dot

Caption: Workflow for the synthesis of 3-Bromo-5-(bromomethyl)pyridine.

Methodology:

  • Reactor Setup: Charge a suitable reactor with 3-Bromo-5-methylpyridine (1.0 eq).

  • Solvent Addition: Add carbon tetrachloride (or a suitable alternative solvent) to achieve a concentration of approximately 0.5 M.

  • Inerting: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Cooling & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Work-up: Wash the filtrate sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-(bromomethyl)pyridine, which is often used in the next step without further purification. The product is a key intermediate for various syntheses.[4][5]

Safety Note: This reaction involves a radical process and the use of a brominating agent.[6] It should be conducted in a well-ventilated fume hood. The thermal stability of NBS in some solvents like DMF is poor, highlighting the need for careful solvent selection and temperature control during scale-up.[2][7]

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution to form the final product.

dot

Caption: Workflow for the synthesis of the final product.

Methodology:

  • Reactor Setup: Dissolve the crude 3-Bromo-5-(bromomethyl)pyridine (1.0 eq) from Step 1 in acetonitrile (approx. 0.5 M).

  • Base Addition: Add potassium carbonate (2.5 eq) to the solution.

  • Nucleophile Addition: Cool the mixture in an ice bath and add piperidine (1.2 eq) dropwise, maintaining the internal temperature below 20°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating (e.g., to 40°C) may be applied to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Aqueous Work-up: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford this compound as the final product. Further purification, if necessary, can be achieved by column chromatography or crystallization.

Scale-up Considerations

  • Heat Management: The radical bromination in Step 1 can be exothermic. On a large scale, controlled addition of reagents and efficient reactor cooling are crucial to maintain a steady reflux and prevent runaway reactions.

  • Solvent Choice: Due to the environmental and potential safety issues with CCl₄ and DMF, alternative solvents should be evaluated.[2][3] For Step 1, chlorobenzene is a common alternative. For Step 2, other polar aprotic solvents like THF could be considered.

  • Solid Handling: The filtration of succinimide (Step 1) and potassium carbonate (Step 2) can be challenging on a large scale. The use of a filter press or centrifuge may be necessary.

  • Purification: While chromatography is useful at the lab scale, it is not ideal for large quantities. For the final product, exploring purification by crystallization or vacuum distillation is highly recommended for industrial-scale production.

  • Safety: Both NBS and AIBN require careful handling and storage. Piperidine is a corrosive and flammable base. Appropriate personal protective equipment (PPE) and engineering controls are mandatory. The potential for off-gassing (N₂ from AIBN, HBr from side reactions) must be managed with an adequate venting system. Continuous flow reactors can offer a safer alternative for handling hazardous reactions like brominations by minimizing the volume of reactive intermediates at any given time.[8]

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the pyridine ring, a common scaffold in bioactive molecules, combined with a bromine atom and a piperidinylmethyl side chain, offers multiple points for synthetic modification. The bromine atom, in particular, provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Accurate and thorough analytical characterization is critical to confirm the identity, purity, and stability of this compound. This document provides detailed application notes and experimental protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Workflow

A logical workflow is essential for the efficient characterization of a chemical entity. The primary goals are to confirm the molecular structure and assess the purity of the sample. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_0 Start cluster_1 Primary Characterization cluster_2 Purity & Functional Groups cluster_3 Data Interpretation & Reporting Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, GC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity FTIR->Structure Functional Group ID Report Final Report Structure->Report Purity->Report

Figure 1. General analytical workflow for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is used to confirm the substitution pattern on the pyridine ring and the integrity of the piperidinylmethyl side chain.

Predicted Data: The following tables summarize the expected chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons Predicted δ (ppm) Multiplicity Integration
Pyridine H-2 ~8.50 d 1H
Pyridine H-6 ~8.45 d 1H
Pyridine H-4 ~7.70 t 1H
-CH₂- (Py-CH₂-N) ~3.55 s 2H
Piperidine (axial) ~2.40 m 4H
Piperidine (equatorial) ~1.60 m 4H

| Piperidine (para) | ~1.45 | m | 2H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted δ (ppm)
Pyridine C-3 (C-Br) ~121.0
Pyridine C-5 ~139.0
Pyridine C-2 ~150.5
Pyridine C-6 ~148.0
Pyridine C-4 ~137.5
-CH₂- (Py-CH₂-N) ~58.0
Piperidine C-2, C-6 ~54.0
Piperidine C-3, C-5 ~26.0

| Piperidine C-4 | ~24.0 |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound, the key feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic pair of peaks (M and M+2) of nearly equal intensity.

Expected Data:

Table 3: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Observation
[M]⁺ (for ⁷⁹Br) C₁₁H₁₅⁷⁹BrN₂⁺ 254.0497 Molecular ion peak
[M+2]⁺ (for ⁸¹Br) C₁₁H₁₅⁸¹BrN₂⁺ 256.0476 Isotopic molecular ion peak

| [M-C₅H₁₀N]⁺ | C₆H₅BrN⁺ | 171.9738 | Fragment from cleavage of the piperidine ring |

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HPLC Setup (for LC-MS):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.

  • Data Acquisition: Inject the sample solution (typically 1-5 µL) into the LC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and mass spectrum. Identify the molecular ion peaks [M]⁺ and [M+2]⁺ and confirm the characteristic bromine isotopic pattern.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for determining the purity of chemical compounds. By separating the main compound from impurities and degradation products, it allows for accurate quantification. A reversed-phase HPLC method with UV detection is typically suitable for pyridine derivatives.

Data Presentation: The results of an HPLC analysis are typically presented in a table summarizing the retention time, peak area, and calculated purity of all detected components.

Table 4: Example HPLC Purity Analysis Report

Peak No. Retention Time (min) Peak Area Area %
1 1.85 15024 0.25
2 3.52 5984210 99.51
3 4.11 14560 0.24

| Total | | 6013794 | 100.0 |

Experimental Protocol for HPLC Purity Analysis
  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute as necessary to be within the detector's linear range.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 265 nm).

  • Data Acquisition: Inject 10 µL of the sample solution. Run the analysis for a sufficient time to ensure all potential impurities are eluted (e.g., 20 minutes).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, FTIR can confirm the presence of the pyridine ring, C-H bonds (aromatic and aliphatic), C-N bonds, and the C-Br bond. Pyridine rings show characteristic absorption bands in the fingerprint region.[1][2][3]

Expected Data:

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100-3000 Aromatic C-H Stretch
2950-2800 Aliphatic C-H Stretch
~1600, ~1570, ~1470 Pyridine Ring C=C, C=N Stretch
~1450 CH₂ Scissoring
1200-1000 C-N Stretch

| 700-500 | C-Br | Stretch |

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • If the sample is solid, use a pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to the expected values.

Characterization_Logic Start Is the structure confirmed? NMR_MS Perform NMR & MS Analysis Start->NMR_MS No Purity_Check Is purity > 95%? Start->Purity_Check Yes Fail_Structure Structure Incorrect (Synthesize or Re-evaluate) Start->Fail_Structure Data Mismatch NMR_MS->Start Data Acquired HPLC_Analysis Perform HPLC Purity Analysis Purity_Check->HPLC_Analysis No Pass Material Passes QC Purity_Check->Pass Yes Fail_Purity Purification Required Purity_Check->Fail_Purity No, data shows low purity HPLC_Analysis->Purity_Check Data Acquired

Figure 2. Logical flow for quality control (QC) decision-making.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Analysis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

APN-HPLC-028

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the development and validation of a precise, accurate, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and impurity profiling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. The method development strategy encompasses a systematic approach to optimize chromatographic parameters, including column chemistry, mobile phase composition, and detector wavelength. The final optimized method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and stability studies.[1][2][3][4]

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[5] The purity of such intermediates is of paramount importance as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[6] High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds.[7] Developing a robust and reliable HPLC method is a critical step in the drug development process.

This application note outlines a systematic approach to developing a stability-indicating HPLC method for this compound. The method is designed to separate the main compound from its potential process-related impurities and degradation products. Forced degradation studies are incorporated to demonstrate the method's specificity and stability-indicating capabilities.[7][8][9][10]

Experimental

Materials and Reagents
  • Reference Standard: this compound (purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Buffers and Additives: Formic acid (AR grade), Ammonium acetate (AR grade)

  • Forced Degradation Reagents: Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade)

Instrumentation

A high-performance liquid chromatography system equipped with the following modules was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Software

Chromatography data acquisition and processing were performed using a suitable chromatography data system (CDS).

HPLC Method Development

The development of a robust HPLC method involves a systematic evaluation of various chromatographic parameters to achieve optimal separation.

Initial Screening and Column Selection

Given the basic nature of the pyridine and piperidine moieties, a reversed-phase column with good peak shape for basic compounds is recommended. Initial screening was performed on two different columns.

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 260 nm260 nm
Injection Vol. 10 µL10 µL

Observation: The C18 column provided better retention and peak shape for the main analyte. Therefore, the C18 column was selected for further optimization.

Optimization of Mobile Phase

Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided better peak shape and lower backpressure and was therefore selected.

To ensure good peak shape for the basic analyte, various mobile phase additives were tested.

Mobile Phase AdditiveObservation
0.1% Formic Acid (pH ~2.7)Symmetrical peak shape, good retention.
10 mM Ammonium Acetate (pH ~6.8)Broader peak, tailing observed.
0.1% Trifluoroacetic Acid (TFA)Sharp peak, but can cause ion suppression in LC-MS.
Final Optimized Chromatographic Conditions

The following conditions were found to be optimal for the purity analysis of this compound.

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.01
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 260 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][4]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][8][10]

Stress ConditionProcedure
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl, heated at 80 °C for 24 hours.
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH, heated at 80 °C for 24 hours.
Oxidative Degradation 1 mg/mL solution in 3% H₂O₂, stored at room temperature for 24 hours.
Thermal Degradation Solid sample heated at 105 °C for 48 hours.
Photolytic Degradation Solution (1 mg/mL) exposed to UV light (254 nm) for 24 hours.

The peak purity of the this compound peak in the stressed samples was evaluated using the PDA detector to ensure no co-eluting peaks.

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.

Concentration LevelsNumber of ReplicatesAcceptance Criteria
50%, 75%, 100%, 125%, 150% of the nominal concentration3Correlation coefficient (r²) ≥ 0.999
Range

The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterAcceptance Criteria
Range 50% to 150% of the nominal concentration
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels.

Concentration LevelsNumber of ReplicatesAcceptance Criteria
80%, 100%, 120% of the nominal concentration3Mean recovery between 98.0% and 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

SampleNumber of ReplicatesAcceptance Criteria
Nominal concentration (100%)6Relative Standard Deviation (RSD) ≤ 2.0%
ConditionsNumber of ReplicatesAcceptance Criteria
Different day, different analyst6RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterMethodAcceptance Criteria
LOD 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)Signal-to-noise ratio of approximately 3:1
LOQ 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)Signal-to-noise ratio of approximately 10:1

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

Workflow Diagram

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis A Define Analytical Target Profile B Prepare Reference Standard and Samples A->B C Initial Screening (Column, Mobile Phase) B->C D Optimization of Chromatographic Parameters (Gradient, Flow Rate, Temp.) C->D Iterative Process E Final Method Selection D->E F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability, Intermediate) H->I J LOD & LOQ I->J K System Suitability J->K L Routine Purity Testing K->L

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note details a systematic approach for the development and validation of a reversed-phase HPLC method for the purity analysis of this compound. The described method is specific, linear, accurate, and precise over the defined range. The inclusion of forced degradation studies demonstrates its stability-indicating capability, making it suitable for routine quality control and stability monitoring of this important pharmaceutical intermediate.

References

Application Notes and Protocols: 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom at the 3-position and a piperidin-1-ylmethyl group at the 5-position, offers multiple avenues for the construction of complex molecular architectures. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The piperidine moiety can influence physicochemical properties such as solubility and basicity, and may also participate in biological interactions, making this scaffold particularly attractive for drug discovery programs.[2]

These application notes provide an overview of the utility of this compound as a synthetic intermediate and offer detailed protocols for its application in key chemical transformations.

Synthesis of this compound

A plausible synthetic route to this compound can be inferred from the synthesis of related brominated and aminomethylated pyridines. A common strategy involves the bromination of a suitable pyridine precursor, followed by the introduction of the piperidin-1-ylmethyl side chain.

cluster_synthesis Plausible Synthetic Pathway 3-amino-5-methylpyridine 3-Amino-5-methylpyridine 3-bromo-5-methylpyridine 3-Bromo-5-methylpyridine 3-amino-5-methylpyridine->3-bromo-5-methylpyridine 1. Sandmeyer Reaction (NaNO₂, HBr) 3-bromo-5-(bromomethyl)pyridine 3-Bromo-5-(bromomethyl)pyridine 3-bromo-5-methylpyridine->3-bromo-5-(bromomethyl)pyridine 2. Radical Bromination (NBS, AIBN) target This compound 3-bromo-5-(bromomethyl)pyridine->target 3. Nucleophilic Substitution (Piperidine, Base)

Caption: Plausible synthetic pathway for this compound.

Key Applications and Experimental Protocols

The bromine atom at the 3-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, thus enabling the rapid generation of compound libraries for screening purposes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromopyridine core and various boronic acids or esters.[3] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of 3-(Aryl)-5-(piperidin-1-ylmethyl)pyridine

cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Reagents: - this compound - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) reaction_setup Reaction Setup: - Combine reagents in a Schlenk flask - Degas the mixture - Heat under inert atmosphere reagents->reaction_setup workup Workup: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine reaction_setup->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification product Product: 3-(Aryl)-5-(piperidin-1-ylmethyl)pyridine purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-(piperidin-1-ylmethyl)pyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)pyridine82
3Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-5-(piperidin-1-ylmethyl)pyridine78
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to substituted alkynylpyridines.[4][5][6] These products can serve as precursors for more complex heterocyclic systems or as pharmacophores themselves.

Experimental Protocol: Synthesis of 3-(Alkynyl)-5-(piperidin-1-ylmethyl)pyridine

Methodology:

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.

  • Add the terminal alkyne (1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-12 hours until completion (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-5-(piperidin-1-ylmethyl)pyridine90
21-Hexyne3-(Hex-1-yn-1-yl)-5-(piperidin-1-ylmethyl)pyridine85
3Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-5-(piperidin-1-ylmethyl)pyridine92
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the bromopyridine with a primary or secondary amine.[7][8] This reaction is a cornerstone in the synthesis of compounds with applications in pharmaceuticals and organic electronics.[9]

Experimental Protocol: Synthesis of 3-(Amino)-5-(piperidin-1-ylmethyl)pyridine Derivatives

cluster_pathway Buchwald-Hartwig Amination Signaling Pathway cluster_cycle Catalytic Cycle Aryl_Br Aryl Bromide (this compound) OA Oxidative Addition Aryl_Br->OA Amine Amine (R₂NH) LA Ligand Association Amine->LA Pd_0 Pd(0) Catalyst Pd_0->OA Base Base (e.g., NaOtBu) Base->LA OA->LA [Pd(II) complex] RE Reductive Elimination LA->RE RE->Pd_0 Regeneration Product C-N Coupled Product RE->Product Byproducts HX, Base-H⁺ RE->Byproducts

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative Examples):

EntryAmineProductYield (%)
1Morpholine3-(Morpholino)-5-(piperidin-1-ylmethyl)pyridine88
2AnilineN-Phenyl-5-(piperidin-1-ylmethyl)pyridin-3-amine75
3BenzylamineN-Benzyl-5-(piperidin-1-ylmethyl)pyridin-3-amine80

Conclusion

This compound is a valuable and versatile building block for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient synthesis of a diverse range of substituted pyridine derivatives. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in drug discovery and materials science. The presence of the piperidine moiety offers additional opportunities for tailoring the pharmacokinetic and pharmacodynamic properties of the final molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail standard procedures for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

While specific data for this compound is not extensively available in the public domain, the following protocols are based on established procedures for structurally similar 3-bromopyridine derivatives and are expected to be highly applicable. Researchers should consider these as starting points for optimization.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for these reactions involves the combination of the aryl bromide, a coupling partner, a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated under an inert atmosphere until completion.

G cluster_setup Reaction Setup Aryl_Halide This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) Aryl_Halide->Reaction_Vessel Coupling_Partner Organometallic Reagent or Alkene/Alkyne/Amine Coupling_Partner->Reaction_Vessel Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Reaction_Vessel Base_Solvent Base + Solvent Base_Solvent->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2]

Protocol:

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).[1] The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and the mixture is stirred at 80-100 °C for 2-24 hours.[3] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Similar Substrates:

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High[3]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane110 (MW)0.67Varies[4]

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[5][6]

Protocol:

In a reaction vessel, this compound (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-3 eq.) are combined in a suitable solvent (e.g., DMF, toluene, or acetonitrile).[7][8] The mixture is degassed and heated under an inert atmosphere at 80-140 °C for 4-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to aqueous workup and extraction, followed by purification of the crude product by column chromatography.

Quantitative Data for Similar Substrates:

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.8 mmol)- (Ball-milling)--Good to Excellent[6]
Supramolecular Pd catalyst--Toluene1301Higher than non-supramolecular[7]
Pd(PPh₃)₄ (3)-Et₃N (3)DMF120 (MW)0.67-0.75High[2]

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10][11]

Protocol:

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent such as DMF or an amine like triethylamine, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added.[9] A base, often an amine which can also serve as the solvent (e.g., Et₃N), is used in excess. The reaction is stirred under an inert atmosphere at temperatures ranging from room temperature to 100 °C for 1-6 hours.[9] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data for 2-amino-3-bromopyridines:

Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1 mL)DMF1003up to 96[9]
PdCl₂(PPh₃)₂-CuIEt₃N- (Solvent)RT to 6020-30 min (MW)Varies[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.[12][13][14]

Protocol:

A reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., a palladacycle precatalyst like RuPhos-Pd-G3, 1-5 mol%), a suitable phosphine ligand (e.g., RuPhos or BrettPhos), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq.).[15] Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed and purged with an inert gas. The reaction mixture is heated at 80-120 °C for 4-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

General Reaction Conditions for 3-Halo-2-aminopyridines:

Catalyst SystemBaseSolventTemperature (°C)Reference
RuPhos-precatalystLiHMDSToluene or Dioxane100-120[15]
BrettPhos-precatalystLiHMDSToluene or Dioxane100-120[15]

Stille Coupling

The Stille reaction forms a carbon-carbon bond between an aryl halide and an organotin compound.[16][17][18]

Protocol:

In an inert atmosphere glovebox or using Schlenk techniques, this compound (1.0 eq.), an organostannane reagent (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and a ligand (e.g., PPh₃ or AsPh₃) are combined in an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).[19][20] In some cases, a salt additive like LiCl or CuI is beneficial.[19] The reaction is heated at 80-110 °C for 6-48 hours. After completion, the reaction mixture is cooled and may require a specific workup to remove tin byproducts, such as washing with an aqueous KF solution.[17] The organic phase is then dried, concentrated, and the product is purified by chromatography.

General Reaction Conditions for Aryl Bromides:

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Reference
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6.0)CsFDioxane100-[19]
Pd(PPh₃)₄ (10)-LiCl, CuClDMSO6045[19]
Pd(OAc)₂/XPhos (10)-----[16]
Relationship Between Cross-Coupling Reactions

All these reactions share a common catalytic cycle involving a palladium(0) active species. The key differentiating step is the nature of the organometallic coupling partner and the subsequent transmetalation step (or equivalent for Heck and Buchwald-Hartwig reactions).

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Suzuki Suzuki-Miyaura (Organoboron) Suzuki->Pd_Cycle Heck Heck (Alkene) Heck->Pd_Cycle Sonogashira Sonogashira (Alkyne) Sonogashira->Pd_Cycle Buchwald Buchwald-Hartwig (Amine) Buchwald->Pd_Cycle Stille Stille (Organotin) Stille->Pd_Cycle

Caption: Relationship of different cross-coupling reactions to the central Pd catalytic cycle.

References

Application Notes and Protocols for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[2][3] Due to their smaller size and lower complexity, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein.[1][4] These initial low-affinity hits are then optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[4]

This document provides detailed application notes and protocols for the utilization of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine , a halogenated pyridine derivative, in FBDD programs. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of a bromine atom provides a versatile handle for synthetic elaboration through various cross-coupling reactions.[5][6][7][8] The piperidin-1-ylmethyl substituent offers a vector for exploring additional interactions within a protein binding pocket.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its application in FBDD, particularly in complying with the "Rule of Three," which is a common guideline for fragment library design.

PropertyValueSource
Molecular Weight255.16 g/mol PubChem
cLogP2.8PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds3PubChem

FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD workflow where this compound can be employed as a starting fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization Target_Selection Target Selection (e.g., Kinase, Protease) Fragment_Screening Fragment Screening (SPR, NMR, TSA) Target_Selection->Fragment_Screening Purified Protein Hit_Validation Hit Validation (ITC, X-ray Crystallography) Fragment_Screening->Hit_Validation Primary Hits Structure_Analysis Structural Analysis of Fragment Binding Mode Hit_Validation->Structure_Analysis Validated Hit (this compound) Fragment_Elaboration Fragment Elaboration (Suzuki, Buchwald-Hartwig) Structure_Analysis->Fragment_Elaboration Binding Pocket Info SAR_Development SAR Development (Potency & Selectivity) Fragment_Elaboration->SAR_Development Elaborated Analogs ADME_Tox ADME/Tox Profiling SAR_Development->ADME_Tox Optimized Leads In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Leads with Favorable Properties Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized FBDD workflow from target selection to a preclinical candidate.

Experimental Protocols

Detailed protocols for key experiments in an FBDD campaign involving this compound are provided below.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial binding of this compound to the target protein.

Materials:

  • Target protein of interest

  • This compound (in DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the fragment in running buffer to the desired concentrations (e.g., 10 µM to 500 µM), maintaining a constant final DMSO concentration (e.g., ≤1%).

    • Inject the fragment solutions over the immobilized protein surface for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding response. A concentration-dependent increase in the response unit (RU) indicates binding.

    • Fit the data to a steady-state affinity model to estimate the dissociation constant (KD).

Hypothetical Screening Data:

Fragment Concentration (µM)SPR Response (RU)
105
5022
10045
25098
500185
Protocol 2: Hit Validation and Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of this compound and determine the thermodynamic parameters of the interaction.

Materials:

  • Target protein

  • This compound

  • ITC instrument

  • ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Methodology:

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer to the desired concentration.

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell.

    • Load the fragment solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical ITC Data:

ParameterValue
KD150 µM
n (Stoichiometry)0.98
ΔH (Enthalpy)-8.5 kcal/mol
TΔS (Entropy)-3.2 kcal/mol
Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to guide structure-based drug design.

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal into a solution containing the fragment (e.g., 1-5 mM) and cryoprotectant.

    • Allow the crystal to soak for a defined period (e.g., 1-24 hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Build the fragment into the observed electron density map and refine the structure.

Hypothetical Structural Insights: The resulting co-crystal structure would reveal the precise binding mode of the fragment, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein. The bromine atom's position would indicate a suitable vector for chemical elaboration to improve potency and selectivity.

Fragment Elaboration Strategy

The bromine atom on the pyridine ring of this compound is a key functional group for synthetic elaboration. The following diagram outlines a potential strategy for fragment growing using a Suzuki coupling reaction.

Fragment_Elaboration cluster_main Fragment Growing via Suzuki Coupling Fragment This compound (Validated Hit) Elaborated_Compound Elaborated Compound (Improved Potency) Fragment->Elaborated_Compound Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Elaborated_Compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Elaborated_Compound Base Base (e.g., Na2CO3) Base->Elaborated_Compound Solvent Solvent (e.g., Dioxane/H2O) Solvent->Elaborated_Compound

Caption: A chemical workflow for elaborating the fragment hit.

Conclusion

This compound represents a valuable starting point for FBDD campaigns. Its favorable physicochemical properties and the synthetic tractability of the bromopyridine moiety allow for rapid and efficient exploration of the chemical space around the initial hit. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs. The successful application of these methods can accelerate the identification and optimization of novel, high-quality lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of substituted bromopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki coupling reaction with a substituted bromopyridine resulting in low to no yield?

A: Low yields in Suzuki couplings involving bromopyridines can stem from several factors. The primary challenge is the inherent nature of the pyridine ring.

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1] This is particularly problematic for 2-substituted bromopyridines.

  • Poor Oxidative Addition: While bromides are generally reactive, electron-rich or sterically hindered bromopyridines can undergo slow oxidative addition, which is often the rate-determining step.[2]

  • Ineffective Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A "universal" set of conditions often does not exist.[3]

  • Degradation of Reagents: Boronic acids can degrade over time (protodeboronation), and palladium catalysts, especially Pd(OAc)₂, can have a limited shelf life.[4][5] Ensure all reagents are pure and active.

Troubleshooting Steps:

  • Screen Ligands: For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like PPh₃.[6][7] These ligands promote the desired catalytic cycle and can prevent catalyst inhibition.

  • Vary the Base: The base plays a crucial role in the transmetalation step. Switch from common bases like K₂CO₃ or Na₂CO₃ to stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃, which are often more effective for heteroaryl couplings.[4][6][8]

  • Optimize Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard.[9] The water is essential for the catalytic cycle, but an excess can promote side reactions.[10]

  • Check Catalyst and Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Sometimes, using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst (e.g., XPhos Pd G3) can be more reliable.[5][11]

Q2: I am observing a significant amount of debromination (or protodebromination) in my reaction. How can I prevent this?

A: Dehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom.[12] This occurs when the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of the organoboron partner.

Troubleshooting Steps:

  • Minimize Water: While essential, excess water can sometimes be a source of protons. Try reducing the amount of water in the solvent system. In some cases, using minimal water is key to suppressing dehalogenation.[10]

  • Choice of Base and Solvent: Some solvent/base combinations are more prone to generating hydride species. Avoid using amine bases or alcoholic solvents if dehalogenation is a persistent issue, as they can be oxidized to provide a hydride ligand.[12]

  • Protecting Groups: For certain N-H containing heterocycles like pyrroles, dehalogenation is a dominant side reaction which can be suppressed by protecting the nitrogen atom with a group like BOC.[13][14] While less common for pyridines, consider if other functional groups on your substrate could be problematic.

  • Use a More Active Catalyst System: A sluggish main reaction provides more time for side reactions to occur. Increasing the rate of the desired cross-coupling by using a more active ligand/catalyst combination can outcompete the dehalogenation pathway.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?

A: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a frequent side reaction, often promoted by the presence of molecular oxygen.[15]

Troubleshooting Steps:

  • Thoroughly Degas: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction vessel are rigorously degassed before adding the catalyst. A common method is the freeze-pump-thaw technique (at least 3 cycles) or sparging with an inert gas like argon or nitrogen for 15-30 minutes.[3][9]

  • Use an Excess of Bromopyridine: Stoichiometry can influence the reaction outcome. Using a slight excess (e.g., 1.2 equivalents) of the bromopyridine can favor the cross-coupling pathway over homocoupling.[3]

  • Control Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling.

Q4: Which catalyst, ligand, base, and solvent combination should I start with for a substituted bromopyridine?

A: A good starting point requires a robust system known to be effective for challenging heteroaryl couplings.

  • Catalyst: Pd(OAc)₂ (1-5 mol%) or a preformed catalyst like Pd(dppf)Cl₂ (1-5 mol%).[16]

  • Ligand: SPhos or XPhos (1.2 - 2 equivalents relative to Pd). These bulky, electron-rich ligands are often superior for pyridyl substrates.[3][7]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These have shown high efficacy in many heteroaryl couplings.[4][8]

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1 ratio) or Toluene/H₂O.[17][18]

Always perform a small-scale test reaction before committing a large amount of material.

Data Presentation: Condition Optimization

The following tables summarize the effect of different reaction parameters on the yield of a model Suzuki coupling reaction.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 3-Bromopyridine

EntryCatalyst (mol%)Base (equiv.)Solvent (v/v)Temperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)8085
2Pd(PPh₃)₄ (5)Cs₂CO₃ (3)1,4-Dioxane/H₂O (4:1)8090
3Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)8072
4Pd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O (4:1)10082
5Pd(PPh₃)₄ (5)K₃PO₄ (3)MeCN/H₂O (4:1)8065

Data adapted from various sources for illustrative purposes.[4][16]

Table 2: Effect of Ligand on the Suzuki Coupling of 2-Bromopyridine

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (6)K₂CO₃Toluene/H₂O10015
2Pd(OAc)₂ (2)PCy₃ (6)K₂CO₃Toluene/H₂O10045
3Pd(OAc)₂ (2)SPhos (6)K₃PO₄1,4-Dioxane/H₂O10088
4Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF1,4-Dioxane8082

Data adapted from various sources for illustrative purposes, demonstrating the importance of bulky, electron-rich ligands for challenging substrates.[3][19]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Substituted Bromopyridine (1.0 equiv)

  • Arylboronic Acid or Boronic Ester (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., MeCN/H₂O mixture, 4:1 ratio)

  • Microwave vial with a magnetic stir bar

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the substituted bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (0.03 equiv).[16]

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., 4 mL MeCN and 1 mL H₂O for a 0.2 mmol scale reaction).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-45 minutes).[20]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[21]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)L₂ oa_complex->tm_complex Transmetalation re_corner tm_complex->re_corner Reductive Elimination re_product R¹-R² (Product) re_corner->pd0 re_corner->re_product oa_corner oa_corner->pd0 sub_halide R¹-X (Bromopyridine) sub_halide->oa_corner sub_boronic R²-B(OR)₂ (Boronic Acid/Ester) sub_boronic->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart for Bromopyridine Suzuki Coupling start Low Yield or No Reaction check_reagents 1. Verify Reagents start->check_reagents optimize_conditions 2. Optimize Conditions start->optimize_conditions analyze_byproducts 3. Analyze Byproducts start->analyze_byproducts reagent_purity Check Purity (NMR) & Age of Reagents check_reagents->reagent_purity degas Ensure Proper Degassing of Solvents check_reagents->degas catalyst_ligand Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, SPhos) optimize_conditions->catalyst_ligand base Screen Base (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->base solvent Vary Solvent System (e.g., Dioxane, Toluene) optimize_conditions->solvent temperature Adjust Temperature & Reaction Time optimize_conditions->temperature dehalogenation Dehalogenation Product? analyze_byproducts->dehalogenation homocoupling Homocoupling Product? analyze_byproducts->homocoupling dehalo_sol Reduce H₂O Change Base/Solvent dehalogenation->dehalo_sol If YES homo_sol Improve Degassing Adjust Stoichiometry homocoupling->homo_sol If YES

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling.

References

Identifying common side reactions in the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound and what are the common starting materials?

The most common and direct synthetic route is the nucleophilic substitution reaction between 3-Bromo-5-(bromomethyl)pyridine and piperidine. In this reaction, the nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form the desired product.

Q2: My reaction has produced a significant amount of a water-soluble, high-melting point solid that is not the desired product. What could this be?

This is likely a quaternary ammonium salt, a common byproduct in this synthesis.[1][2][3] This occurs when the tertiary amine product, this compound, is further alkylated by another molecule of the starting material, 3-Bromo-5-(bromomethyl)pyridine. This side reaction, known as the Menschutkin reaction, is especially prevalent if there is an excess of the alkylating agent or if the reaction is run at high temperatures for an extended period.[1][3]

Troubleshooting:

  • Stoichiometry: Use a slight excess of piperidine relative to 3-Bromo-5-(bromomethyl)pyridine to ensure the complete consumption of the alkylating agent.

  • Slow Addition: Add the 3-Bromo-5-(bromomethyl)pyridine solution slowly to the piperidine solution to maintain a low concentration of the alkylating agent throughout the reaction.

  • Temperature Control: Maintain a moderate reaction temperature. Elevated temperatures can accelerate the formation of the quaternary salt.

  • Purification: The quaternary salt is typically highly polar and can often be removed by washing the organic reaction mixture with water.

Q3: After purification, my yield is lower than expected, and I've isolated a non-polar impurity. What could be the cause?

A possible cause for low yield and a non-polar impurity is a competing elimination reaction. The starting material, 3-Bromo-5-(bromomethyl)pyridine, can undergo dehydrobromination in the presence of a base (piperidine acts as a base) to form 3-Bromo-5-vinylpyridine. This elimination pathway competes with the desired nucleophilic substitution.

Troubleshooting:

  • Base Strength: While piperidine is necessary for the reaction, using a non-nucleophilic hindered base in conjunction with a more controlled addition of the reactants could potentially minimize this side reaction, although this would complicate the reaction setup.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Q4: I have identified a byproduct with a hydroxyl group in my reaction mixture. How is this possible?

The formation of (3-Bromo-5-pyridyl)methanol is possible if there is water present in the reaction solvent. The bromide of the starting material can be hydrolyzed to the corresponding alcohol.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.

Q5: Could the bromine on the pyridine ring react with piperidine?

While nucleophilic aromatic substitution on the 3-bromopyridine ring is possible, it generally requires more forcing conditions (higher temperatures, stronger bases) than the alkylation of the bromomethyl group.[4][5][6] The benzylic-type bromide of the bromomethyl group is significantly more reactive towards nucleophilic substitution. Therefore, under typical conditions for this synthesis, reaction at the pyridine ring is expected to be a minor side reaction.

Troubleshooting:

  • Temperature Control: Avoid excessive heating to minimize the likelihood of nucleophilic aromatic substitution.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionByproductCauseMitigation Strategies
Over-alkylation Quaternary Ammonium SaltExcess alkylating agent, high temperatureUse slight excess of piperidine, slow addition of alkylating agent, moderate temperature.
Elimination 3-Bromo-5-vinylpyridineBasic conditions (piperidine), high temperatureLower reaction temperature.
Hydrolysis (3-Bromo-5-pyridyl)methanolPresence of waterUse anhydrous solvents and dry glassware.
Ring Substitution 5-(piperidin-1-yl)pyridine-3-bromide derivativeHigh temperatureMaintain moderate reaction temperature.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-5-(bromomethyl)pyridine

  • Piperidine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperidine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-Bromo-5-(bromomethyl)pyridine (1.0 equivalent) in anhydrous DCM in a separate flask.

  • Add the 3-Bromo-5-(bromomethyl)pyridine solution dropwise to the stirred piperidine solution at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Pathways

The following diagram illustrates the desired synthetic pathway and the common side reactions encountered during the synthesis of this compound.

SynthesisPathways start 3-Bromo-5-(bromomethyl)pyridine + Piperidine product This compound (Desired Product) start->product Nucleophilic Substitution (Desired) elimination_prod 3-Bromo-5-vinylpyridine start->elimination_prod Elimination (Side Reaction) hydrolysis_prod (3-Bromo-5-pyridyl)methanol start->hydrolysis_prod Hydrolysis (Side Reaction) quat_salt Quaternary Ammonium Salt product->quat_salt Over-alkylation (Side Reaction)

Caption: Reaction scheme for the synthesis of this compound and its major side products.

References

Technical Support Center: Purification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials such as 3-bromo-5-(bromomethyl)pyridine or piperidine, over-alkylated or di-substituted pyridine byproducts, and residual reagents or solvents from the synthesis. Positional isomers of bromopyridine can also be present if the initial bromination was not regioselective.

Q2: My final product appears as an oil, but I expected a solid. What should I do?

A2: this compound may exist as a free base oil or a solid salt. If you have the free base, you can attempt to form a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the compound in an appropriate solvent (like diethyl ether or ethyl acetate) with a solution of the corresponding acid (e.g., HCl in ether). This often induces crystallization.

Q3: The compound seems to be degrading on my silica gel column. How can I avoid this?

A3: Pyridine-containing compounds, especially those with basic nitrogen atoms, can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like alumina (basic or neutral) can be a good solution.[1]

Q4: I am having trouble separating my product from a very polar impurity. What chromatographic strategies can I employ?

A4: For separating highly polar compounds, several strategies can be used. You can switch to a more polar mobile phase, but this may lead to poor separation. Another approach is to use reverse-phase chromatography, where polar compounds elute earlier.[2][3] If the impurity has a different acidic/basic character, an acidic or basic modifier in the mobile phase can alter the retention times and improve separation. For very challenging separations, consider alternative purification techniques like preparative HPLC or crystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery from column chromatography The compound is sticking to the silica gel due to its basicity.1. Add a small amount of triethylamine (0.1-1%) to your eluent system to neutralize the acidic sites on the silica. 2. Switch to a less acidic stationary phase like neutral or basic alumina. 3. Ensure the compound was fully eluted by flushing the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) at the end of the purification.
Product co-elutes with a starting material The chosen eluent system does not provide sufficient resolution.1. Optimize the solvent system for your column chromatography by testing various solvent mixtures with TLC. Aim for a significant difference in Rf values (e.g., >0.2). 2. Try a different solvent system with different polarity or solvent properties (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).
Difficulty in achieving high purity by crystallization The chosen solvent is not ideal, leading to the co-precipitation of impurities.1. Perform a systematic solvent screen to find the best recrystallization solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] 2. If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, then allow it to cool slowly.[4]
Formation of an emulsion during liquid-liquid extraction The two immiscible phases are not separating cleanly, often due to the presence of surfactants or fine solid particles.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] 2. Allow the mixture to stand for a longer period. 3. Gently swirl the separatory funnel instead of vigorous shaking. 4. If the emulsion persists, filter the mixture through a pad of Celite.

Data Presentation

Table 1: Illustrative TLC Data for Eluent System Screening

Solvent System (v/v) Rf of this compound Rf of Impurity A (e.g., 3-bromo-5-(bromomethyl)pyridine) Notes
20% Ethyl Acetate in Hexanes0.150.50Poor elution of the product.
50% Ethyl Acetate in Hexanes0.400.65Good separation, suitable for column chromatography.
5% Methanol in Dichloromethane0.550.60Poor separation, co-elution is likely.
5% Methanol in Dichloromethane + 0.5% Triethylamine0.600.65Improved peak shape and slightly better separation due to the basic additive.

Table 2: Example of a Purification Summary

Purification Step Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, %)
Crude Product5.00--75
Liquid-Liquid Extraction5.004.509085
Column Chromatography4.503.808498
Recrystallization3.803.5092>99.5

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (50 mL for every 5 g of crude material).

  • Acidic Wash : Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 30 mL). The basic product will move into the aqueous layer as its hydrochloride salt.[5][6]

  • Separation of Layers : Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification : Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is >10. This will deprotonate the product, causing it to precipitate or form an oil.

  • Back Extraction : Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane, 3 x 40 mL) to recover the purified free base.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying the title compound using silica gel chromatography.

  • Sample Preparation (Dry Loading) : Dissolve the crude product (e.g., 1 g) in a minimal amount of a polar solvent like dichloromethane or methanol. Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[7]

  • Column Packing : Prepare a glass column with silica gel slurried in the initial eluent (e.g., 50% ethyl acetate in hexanes with 0.5% triethylamine).

  • Loading : Carefully add the dry-loaded sample to the top of the packed column.

  • Elution : Begin elution with the starting solvent system, gradually increasing the polarity if necessary to elute the product. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol provides a general method for recrystallization.

  • Solvent Selection : In a small test tube, add a small amount of the purified product and test its solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating.

  • Dissolution : In an Erlenmeyer flask, add the minimum amount of the hot, chosen solvent to the compound to fully dissolve it.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[8]

Visualizations

experimental_workflow crude Crude Product lle Liquid-Liquid Extraction (Acid-Base) crude->lle Remove ionic impurities & separate basic product column Column Chromatography (Silica or Alumina) lle->column Separate from closely related impurities recrystal Recrystallization column->recrystal Final polishing to high purity pure Pure Product (>99.5%) recrystal->pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_pathway start Purification Challenge purity_check Is Purity Low? start->purity_check yield_check Is Yield Low? start->yield_check col_chrom Optimize Column Chromatography purity_check->col_chrom Yes recrys Optimize Recrystallization purity_check->recrys Yes lle_check Review LLE Procedure yield_check->lle_check Yes col_stick Compound Sticking to Column? yield_check->col_stick Yes add_base Add Et3N to Eluent or Use Alumina col_stick->add_base Yes degradation Product Degradation? col_stick->degradation No milder_cond Use Milder Conditions (e.g., Alumina) degradation->milder_cond Yes

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Nucleophilic Substitution and Reductive Amination.

Route 1: Nucleophilic Substitution of 3-Bromo-5-(bromomethyl)pyridine with Piperidine

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this nucleophilic substitution can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields.[1]

  • Poor Quality of Starting Material:

    • Solution: Ensure the 3-Bromo-5-(bromomethyl)pyridine is pure and free of impurities. The presence of dibrominated species or other residues can lead to side reactions. Purification of the starting material by chromatography may be necessary.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile are generally effective. The strength and stoichiometry of the base can also influence the reaction rate and yield. See the data table below for a comparison of different conditions.

  • Side Reactions:

    • Solution: Over-alkylation of piperidine is a potential side reaction. Using a moderate excess of piperidine can help to minimize this. The formation of elimination byproducts can be suppressed by using milder reaction conditions (e.g., lower temperature).

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A2: The primary impurities in this reaction are typically:

  • Unreacted 3-Bromo-5-(bromomethyl)pyridine: This indicates an incomplete reaction. See Q1 for troubleshooting steps.

  • Bis-substitution product: This occurs when a second molecule of 3-Bromo-5-(bromomethyl)pyridine reacts with the product.

    • Mitigation: Use a larger excess of piperidine to favor the mono-substitution product.

  • Quaternary ammonium salt: Formation of a quaternary salt by reaction of the product with another molecule of the starting material.

    • Mitigation: Control the stoichiometry of the reactants and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.

Q3: The purification of the final product is challenging. What are the recommended purification methods?

A3: Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: The basic nature of the piperidine moiety allows for purification by acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the product from non-polar impurities and any remaining starting material. A gradient elution system, for example, with ethyl acetate in hexane, can provide good separation.

Route 2: Reductive Amination of 3-Bromo-5-formylpyridine with Piperidine

Q1: The reductive amination is not proceeding to completion, resulting in a low yield. How can I troubleshoot this?

A1: Incomplete reductive amination can be due to several factors:

  • Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a critical step.

    • Solution: This equilibrium can be driven forward by removing the water formed during the reaction, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate. Running the reaction in a non-protic solvent can also favor imine formation.

  • Inactive Reducing Agent: The choice and quality of the reducing agent are crucial.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation.[2][3][4] Ensure the reagent is fresh and has been stored under anhydrous conditions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require pH control.

  • Substrate Reactivity: The electronic properties of the pyridine ring can influence the reactivity of the aldehyde.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can help to activate the aldehyde and promote imine formation.

Q2: I am observing the formation of an alcohol byproduct. How can I prevent this?

A2: The formation of 3-Bromo-5-(hydroxymethyl)pyridine is a common side reaction resulting from the reduction of the starting aldehyde.

  • Prevention:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of the iminium ion over the aldehyde, which minimizes the formation of the alcohol byproduct.[4]

    • Reaction Sequence: A two-step procedure can be employed where the imine is pre-formed before the addition of the reducing agent. This can be monitored by techniques like NMR to ensure complete imine formation.

Q3: How can I optimize the reaction conditions for the reductive amination to maximize the yield?

A3: Optimization involves a systematic variation of reaction parameters:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with NaBH(OAc)₃.[2]

  • Stoichiometry: A slight excess of piperidine (e.g., 1.1-1.2 equivalents) and the reducing agent (e.g., 1.2-1.5 equivalents) is typically used.

  • Temperature: The reaction is often carried out at room temperature.

  • pH: For some reducing agents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is important for selective reduction of the iminium ion.

Data Presentation

Table 1: Optimization of Nucleophilic Substitution of 3-Bromo-5-(bromomethyl)pyridine with Piperidine
EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1DMFK₂CO₃ (2.0)251275Hypothetical
2AcetonitrileK₂CO₃ (2.0)60682Hypothetical
3THFEt₃N (1.5)252465Hypothetical
4DMFK₂CO₃ (2.0)80290Hypothetical
5AcetonitrileCs₂CO₃ (1.5)60488Hypothetical

Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization efforts.

Table 2: Optimization of Reductive Amination of 3-Bromo-5-formylpyridine with Piperidine
EntryReducing Agent (Equivalents)SolventAdditiveTemperature (°C)Time (h)Yield (%)Reference
1NaBH(OAc)₃ (1.5)DCMNone251285[2]
2NaBH(OAc)₃ (1.5)DCEAcetic Acid (cat.)25892[2]
3NaBH₃CN (1.5)MethanolAcetic Acid (to pH 6)252478Hypothetical
4H₂/Pd-CEthanol-251270Hypothetical

Note: Yields are based on reported efficiencies for similar reductive amination reactions and are for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution
  • Reaction Setup: To a solution of 3-Bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Addition of Piperidine: Add piperidine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.

Protocol 2: Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a solution of 3-Bromo-5-formylpyridine (1.0 eq) and piperidine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Mandatory Visualization

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Bromo-5-(bromomethyl)pyridine 3-Bromo-5-(bromomethyl)pyridine Reaction_Vessel Reaction (Solvent, Base, Temp) 3-Bromo-5-(bromomethyl)pyridine->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Completion Extraction Acid-Base Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for Nucleophilic Substitution Synthesis.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Bromo-5-formylpyridine 3-Bromo-5-formylpyridine Imine_Formation Imine Formation (Solvent, Acid Catalyst) 3-Bromo-5-formylpyridine->Imine_Formation Piperidine_RA Piperidine Piperidine_RA->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Imine Formed Quenching Quenching Reduction->Quenching Completion Extraction_RA Extraction Quenching->Extraction_RA Chromatography_RA Column Chromatography Extraction_RA->Chromatography_RA Final_Product_RA This compound Chromatography_RA->Final_Product_RA

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting_Logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Poor_Reagents Poor Reagent Quality Low_Yield->Poor_Reagents Optimize_Conditions Increase Time/Temp Change Solvent/Base Incomplete_Reaction->Optimize_Conditions Control_Stoichiometry Adjust Reactant Ratios Side_Reactions->Control_Stoichiometry Purify_Starting_Materials Purify Starting Materials Poor_Reagents->Purify_Starting_Materials

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Palladium Catalyst Deactivation in Reactions Involving Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting palladium catalyst deactivation in cross-coupling reactions with bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with bromopyridines failing or giving low yields?

A1: Reactions involving bromopyridines are often challenging due to the ability of the pyridine nitrogen to coordinate strongly with the palladium catalyst, leading to deactivation or "poisoning".[1] This coordination can interfere with the catalytic cycle. Other common causes for low yields include suboptimal choice of ligand, base, solvent, the presence of oxygen or moisture, and the formation of inactive palladium species (e.g., palladium black).[2][3][4]

Q2: What are the visible signs of catalyst deactivation?

A2: A common sign of catalyst deactivation is the formation of a black precipitate, often referred to as palladium black.[5] This indicates that the palladium(0) has agglomerated and is no longer catalytically active. Other indicators include a stalled reaction (no further consumption of starting materials as monitored by TLC or GC/LC-MS) and the need for higher catalyst loadings to achieve desired conversions.

Q3: How does the position of the bromine atom on the pyridine ring affect the reaction?

A3: The position of the bromine atom can significantly influence reactivity. For example, 2-bromopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which can facilitate catalyst poisoning. The electronic properties of the pyridine ring, influenced by other substituents, will also play a role in the ease of oxidative addition, a key step in the catalytic cycle.

Q4: Can the choice of ligand prevent catalyst deactivation?

A4: Yes, the ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reaction pathway.[4] For bromopyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, or XantPhos) are often effective.[6][7][8] These ligands can promote the reductive elimination step and discourage the formation of inactive catalyst complexes.[6]

Q5: Is it possible to reactivate a deactivated palladium catalyst?

A5: In some cases, yes. Deactivated palladium catalysts, particularly those that have formed palladium black, can sometimes be reactivated. Methods include treatment with oxidizing agents to regenerate the active Pd(II) species or washing with solvents to remove organic residues that may be coating the catalyst surface.[1][9][10] However, prevention of deactivation is generally a more effective strategy.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

If you are observing low yields (e.g., 3-15%) when coupling a bromopyridine with a boronic acid or ester, consider the following troubleshooting steps.[2]

Troubleshooting Workflow

start Low Yield in Suzuki Coupling (Bromopyridine Substrate) check_reagents Verify Reagent Quality (Boronic acid, base, solvent purity) start->check_reagents degassing Improve Degassing Technique (e.g., Freeze-Pump-Thaw) check_reagents->degassing ligand Screen Ligands (e.g., SPhos, RuPhos, P(t-Bu)3) degassing->ligand base Screen Bases (e.g., K3PO4, Cs2CO3, KF) ligand->base solvent Vary Solvent System (e.g., Toluene/H2O, Dioxane/H2O, THF/H2O) base->solvent temp Optimize Temperature solvent->temp precatalyst Change Palladium Precatalyst (e.g., Pd2(dba)3, Pd(dppf)Cl2) temp->precatalyst outcome Improved Yield precatalyst->outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Bromopyridine

ParameterCondition 1 (Low Yield)Condition 2 (Improved)Condition 3 (Optimized)Reference
Pd Source Pd(OAc)₂ (3-6 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)[2][11]
Ligand SPhos (6-18 mol%)None (part of precatalyst)P(t-Bu)₃ (3 mol%)[2]
Base Na₃PO₄ (3 equiv.)K₂CO₃ (3 equiv.)KF (3 equiv.)[2][11]
Solvent Toluene/H₂O (10:1)THF/H₂O (4:1)Dioxane[2][3][11]
Temperature 100°C75°C80-100°C[2][3]
Yield 3-15%~55-60%Up to 85%[2][11]

Experimental Protocol: Ligand and Base Screening

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the bromopyridine (1.0 equiv.), boronic acid/ester (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and various ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) in degassed solvent (e.g., dioxane).

  • Reaction Initiation: Add the palladium and ligand solutions to the reaction vials. Then, add the appropriate amount of degassed solvent.

  • Execution: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100°C).

  • Monitoring: After a set time (e.g., 12-24 hours), take aliquots from each reaction vial and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is also susceptible to catalyst poisoning by bromopyridines. The choice of ligand and base is critical for success.

Deactivation Pathway

Active_Pd Active L-Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Active_Pd->Ox_Add Catalytic Cycle Deactivated_Coord Pyridine Coordination to Pd(0) Active_Pd->Deactivated_Coord Deactivation Pathway Amine_Coord Amine Coordination and Deprotonation Ox_Add->Amine_Coord Red_Elim Reductive Elimination (Product Formation) Amine_Coord->Red_Elim Red_Elim->Active_Pd Deactivated_Agg Pd(0) Aggregation (Palladium Black) Deactivated_Coord->Deactivated_Agg

Caption: Catalyst deactivation pathway in Buchwald-Hartwig amination.

Quantitative Data Summary: Ligand Effects in Buchwald-Hartwig Amination of 2-Bromopyridine

LigandBaseSolventTemperature (°C)YieldNotesReference
P(o-tolyl)₃NaOt-BuToluene100Low to ModerateFirst generation ligand, often struggles with pyridines.[12]
BINAPNaOt-BuToluene100ModerateBidentate ligand, shows some improvement.[6]
XantPhosDBUToluene110Good to ExcellentEffective with milder, homogeneous base.[8]
RuPhosK₂CO₃t-BuOH/H₂O100ExcellentBulky, electron-rich ligand, very effective.[12]
Mor-DalPhosNaOt-BuToluene100HighSpecialized ligand for challenging aminations.[7]

Experimental Protocol: Catalyst Reactivation

This protocol is a general guideline for attempting to reactivate a palladium catalyst that has precipitated as palladium black.

  • Isolation of the Deactivated Catalyst: Once the reaction is complete and has been worked up, the solid palladium black can be collected by filtration. If a heterogeneous catalyst was used, it can be filtered directly from the reaction mixture.

  • Washing: Wash the isolated catalyst with a polar organic solvent like acetone or methanol to remove adsorbed organic impurities.[1] This should be followed by washing with deionized water. A method for reactivating a palladium on carbon catalyst involves refluxing and washing with an alcohol solution, followed by washing with deionized water.[9] Another method suggests washing with ethyl acetate, followed by water.[13]

  • Oxidative Treatment (Optional): Prepare a dilute solution of an oxidizing agent (e.g., benzoquinone or hydrogen peroxide in an appropriate solvent).[14] Suspend the washed catalyst in this solution and stir at room temperature for several hours. Caution: Handle oxidizing agents with care.

  • Alkaline Treatment (Alternative): As an alternative to oxidative treatment, the catalyst can be washed with an alkaline solution (e.g., dilute NaOH or Na₂CO₃).[10] This can help remove acidic impurities that may be poisoning the catalyst.

  • Final Wash and Drying: After treatment, filter the catalyst and wash it thoroughly with deionized water until the washings are neutral. Then, wash with a low-boiling organic solvent (e.g., acetone) to aid in drying. Dry the catalyst under vacuum or a stream of inert gas.

  • Testing Activity: The reactivated catalyst should be tested in a small-scale reaction to assess its activity compared to a fresh catalyst.

Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Methods for removing impurities from crude 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The synthesis of this compound typically involves the reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine. Potential impurities can arise from starting materials, side reactions, or degradation.

Common Impurities:

  • Unreacted Starting Materials: 3-bromo-5-(bromomethyl)pyridine and excess piperidine.

  • Over-alkylation Product: Quaternary ammonium salts formed by the reaction of the product with the starting alkyl halide.

  • Hydrolysis Product: 3-Bromo-5-(hydroxymethyl)pyridine, if water is present in the reaction mixture.

  • Other Brominated Pyridine Derivatives: Impurities from the synthesis of the starting material, 3-bromo-5-(bromomethyl)pyridine.

Q2: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization . The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the purification process. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. HPLC methods can provide more quantitative information on purity.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Potential Cause: Incorrect solvent system (mobile phase).

  • Troubleshooting Steps:

    • Optimize the Solvent System: Perform TLC with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of triethylamine to reduce tailing of the basic pyridine compound) is often effective.

    • Adjust the Polarity: If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly, increase the polarity.

    • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) could be beneficial for purifying basic compounds like pyridines.

Issue 2: The product is streaking or tailing on the TLC plate and column.

  • Potential Cause: The basic nature of the piperidine and pyridine nitrogen atoms interacting strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Use a Different Adsorbent: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Potential Cause: The solution is not saturated, the compound is too soluble in the chosen solvent, or the presence of significant impurities is inhibiting crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a small crystal of the pure compound to the solution.

    • Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Add an Anti-solvent: If the compound is highly soluble, add a solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.

    • Perform a Pre-purification Step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.

Issue 2: The compound oils out instead of crystallizing.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

    • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.

    • Use a More Dilute Solution: Start with a less concentrated solution to avoid rapid precipitation.

Data Presentation

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesTypical Purity
Column Chromatography Good for separating complex mixtures.Can be time-consuming and require large volumes of solvent.>98%
Recrystallization Simple, scalable, and can yield very pure crystals.May not be effective for removing all types of impurities.>99%

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.1% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 3-Bromo-5- (piperidin-1-ylmethyl)pyridine Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC TLC Analysis Column_Chromatography->TLC Fraction Monitoring Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Recrystallization->TLC Purity Check Recrystallization->Pure_Product TLC->Pure_Product HPLC HPLC Analysis HPLC->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_cc Column Chromatography cluster_recryst Recrystallization Start Purification Issue Poor_Separation Poor Separation Start->Poor_Separation Tailing Product Tailing Start->Tailing No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Solution Add_Base Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Base Solution Induce_Crystallization Induce Crystallization (Scratch, Seed) No_Crystals->Induce_Crystallization Solution Change_Solvent Use Lower-Boiling Solvent Oiling_Out->Change_Solvent Solution

Caption: Troubleshooting logic for common purification issues.

Screening alternative catalysts for cross-coupling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Poor Catalyst Activity: The choice of palladium catalyst and ligand is crucial.

    • Solution: Screen a variety of palladium sources and ligands. For pyridine substrates, bulky, electron-rich phosphine ligands are often effective. Consider using pre-formed palladium complexes for better consistency.

  • Instability of Boronic Acid/Ester: Pyridylboronic acids can be unstable.[1][2][3]

    • Solution: Use freshly prepared or high-quality commercial boronic acid. Alternatively, consider using more stable derivatives like MIDA boronates or potassium trifluoroborates.[4] Using pyridine sulfinates as an alternative nucleophilic coupling partner can also be a viable strategy.[2][3]

  • Inappropriate Base or Solvent: The base and solvent system can significantly impact the reaction outcome.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][6] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used for Suzuki reactions.[5][6]

  • Reaction Temperature Too Low: The reaction may require higher temperatures to proceed.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products.

Problem 2: Side Reactions and Impurity Formation

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid: This is a common side reaction in Suzuki coupling.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. Using a slight excess of the boronic acid can sometimes be beneficial.

  • Protodeboronation of the Boronic Acid: The boronic acid can be cleaved before it participates in the cross-coupling.[1]

    • Solution: Use anhydrous solvents and ensure the base is not excessively strong. The choice of base and careful control of reaction conditions are key.

  • Hydrodehalogenation of the Starting Material: The bromo-pyridine can be reduced, leading to the formation of the debrominated starting material.

    • Solution: This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture. Screening different ligands and ensuring high-purity reagents can help mitigate this issue.

Problem 3: Difficulty in Achieving Selective C-N Bond Formation (Buchwald-Hartwig Amination)

Possible Causes and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity.[7]

    • Solution: Use bulky, electron-rich ligands that favor the desired reductive elimination step. Ligands like Xantphos have been successfully used for coupling with halopyridines.[8]

  • Incorrect Base: The choice of base is critical for the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[7][9]

  • Amine Substrate Scope: Not all amines are equally reactive.

    • Solution: The reactivity of the amine can be influenced by its pKa and steric bulk. It may be necessary to screen different reaction conditions for different classes of amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for this compound?

A1: The most common and versatile cross-coupling reactions for this type of substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][10]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[11][12][13]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[14][15]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[16][17][18]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki-Miyaura coupling of this substrate?

A2: A good starting point is to screen a combination of palladium sources and ligands. Commonly used systems include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[6][9]

  • Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos are often effective for challenging substrates like pyridines.[7][9] PdCl₂(dppf) is also a commonly used catalyst.[5]

Q3: What are the optimal conditions for a Sonogashira coupling with this compound?

A3: While specific optimization will be required, a typical starting point for the Sonogashira coupling of a bromo-pyridine would be:

  • Catalyst system: A combination of a palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI).[11][12][13]

  • Ligand: A phosphine ligand like PPh₃.[11][12]

  • Base: An amine base such as Et₃N or a stronger inorganic base.[11][12][13]

  • Solvent: DMF or THF.[11][13]

Q4: How can I troubleshoot a failed Heck coupling reaction?

A4: For a failed Heck reaction, consider the following:

  • Catalyst and Ligand: Ensure you are using a suitable palladium catalyst. While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands can also be very effective.[15]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used.[15]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used.

  • Temperature: Heck reactions often require elevated temperatures (e.g., 100-140 °C).[15]

Q5: Are there any alternatives to palladium catalysts for these cross-coupling reactions?

A5: While palladium is the most common, other transition metals can be used for certain cross-coupling reactions. For instance, copper-catalyzed C-N bond formation has been reported for dihalopyridines.[19] Nickel and cobalt catalysts are also being explored for C-P and other cross-coupling reactions.[20][21] Boron-based catalysts have also been developed for C-C bond formation.[22]

Catalyst and Ligand Screening Data

Catalyst/Ligand SystemReaction TypeSubstrate ScopeTypical YieldReference
Pd₂(dba)₃ / DavePhosC-N / C-C CouplingAryl/heteroaryl amines and boronic acidsGood to Excellent[9]
Pd(CF₃COO)₂ / PPh₃ / CuISonogashiraTerminal alkynesGood to Excellent[11][12]
Pd(OAc)₂ / XantphosBuchwald-HartwigAminothiophenes with halopyridinesModerate to High[8]
Pd(PPh₃)₄Suzuki-MiyauraArylboronic acidsModerate to Good[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[6]

  • Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).[6]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[11][12]

  • Evacuate and backfill with nitrogen.

  • Add a solvent such as DMF and stir for 30 minutes.[11]

  • Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., Et₃N).[11][12]

  • Heat the reaction mixture to 100 °C for 3 hours, or until completion as monitored by TLC.[11][12]

  • Workup the reaction as described for the Suzuki-Miyaura coupling and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound, Coupling Partner, Base Catalyst Add Catalyst System: Pd Source + Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Ar, N2) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General workflow for screening alternative catalysts in cross-coupling reactions.

Troubleshooting_Logic Start Low/No Product Yield Check_Catalyst Is the Catalyst/Ligand Combination Optimal? Start->Check_Catalyst Screen_Catalysts Screen Alternative Catalysts & Ligands Check_Catalyst->Screen_Catalysts No Check_Conditions Are Reaction Conditions (Temp, Time, Base) Appropriate? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Check_Conditions Optimize_Conditions Optimize Temperature, Concentration, and Base Check_Conditions->Optimize_Conditions No Check_Reagents Are Starting Materials and Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Use High-Purity or Freshly Prepared Reagents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Investigating solvent effects on the reactivity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: This molecule is bifunctional. The key reactive site for synthetic diversification is the bromine atom at the 3-position of the pyridine ring. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The piperidin-1-ylmethyl moiety can influence the molecule's overall solubility, basicity, and pharmacological properties.

Q2: Which solvent systems are recommended for Suzuki-Miyaura coupling with this substrate?

A2: A common and effective solvent system for Suzuki-Miyaura reactions involving bromopyridines is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[1] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₃PO₄, K₂CO₃) required to activate the boronic acid.[2] Anhydrous polar aprotic solvents like DMF or THF can also be used, depending on the specific boronic acid and base combination.

Q3: The basic piperidine nitrogen seems to be interfering with my palladium-catalyzed reaction. What can I do?

A3: The Lewis basicity of the piperidine and pyridine nitrogens can potentially coordinate to the palladium center, leading to catalyst inhibition. To mitigate this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can stabilize the palladium catalyst and sterically hinder coordination from the substrate's nitrogen atoms.

  • Protonation: In some cases, adding a mild acid to protonate the piperidine nitrogen can prevent its interference. However, this must be compatible with the overall reaction conditions, especially the base used. This strategy is less common in standard cross-coupling reactions.

  • Pre-catalyst Activation: Ensure the active Pd(0) species is efficiently generated. Using modern palladacycle precatalysts (like G3 or G4 precatalysts) can be more reliable than starting with Pd(II) salts.[3]

Q4: Can I perform a Buchwald-Hartwig amination on this substrate? Which conditions are a good starting point?

A4: Yes, the 3-bromo position is well-suited for Buchwald-Hartwig amination. A typical starting point would involve a palladium precatalyst with a sterically hindered biarylphosphine ligand (e.g., XantPhos, BINAP), a strong base like sodium tert-butoxide (NaOtBu), and an aprotic solvent such as toluene or THF.[4][5] Reactions are typically run under an inert atmosphere (Nitrogen or Argon) at elevated temperatures (e.g., 80-110 °C).[4][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is giving very low yield. What are the possible causes and solutions?

A: Low yield in Suzuki reactions can stem from several factors. Below is a systematic guide to troubleshooting the issue.

Troubleshooting Decision Tree

G start Low Yield Detected q1 Is Starting Material Consumed? start->q1 q2 Is Dehalogenated Starting Material Observed (by GC/MS)? q1->q2 Yes sol1 Reaction Not Proceeding. Increase Temp, Time, or Catalyst Loading. q1->sol1 No q3 Is Boronic Acid Homocoupling (Biaryl byproduct) Observed? q2->q3 No sol2 Protodeborylation or Hydrodehalogenation. Use Anhydrous Solvents. Use Pinacol Ester of Boronic Acid. Ensure Inert Atmosphere. q2->sol2 Yes q4 Are Reagents High Purity and Anhydrous/Degassed? q3->q4 No sol3 Homocoupling is Favored. Lower Temperature. Ensure Slow Addition of Base. Degas Solvents Thoroughly to Remove O₂. q3->sol3 Yes q5 Is Catalyst/Ligand/Base System Optimal? q4->q5 Yes sol4 Impure Reagents. Purify Starting Materials. Use Fresh, Degassed Solvents. q4->sol4 No sol5 Suboptimal Conditions. Screen Different Ligands (e.g., SPhos, XPhos). Screen Different Bases (K₃PO₄, Cs₂CO₃). Screen Different Solvents (Dioxane, Toluene, 2-MeTHF). q5->sol5

Caption: Troubleshooting flow for low-yield Suzuki reactions.

Issue 2: Catalyst Decomposition in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction mixture turns black and the reaction stalls. What is happening?

A: The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition, where the active Pd(0) catalyst aggregates and becomes inactive.

  • Possible Cause 1: Inefficient Ligand Protection. The phosphine ligand is crucial for stabilizing the palladium center. If the ligand is not bulky or electron-rich enough, or if the reaction temperature is too high, the ligand may dissociate, leading to Pd(0) aggregation.

    • Solution: Switch to a more robust, sterically hindered ligand such as RuPhos or BrettPhos. These are specifically designed to stabilize the catalytic species at high temperatures. Also, ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 2:1.

  • Possible Cause 2: Presence of Oxygen. Although some modern precatalysts are air-stable before the reaction, the active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. A common method is to bubble argon through the solvent for 20-30 minutes before use.[4]

  • Possible Cause 3: Incorrect Base. The choice and purity of the base are critical. Some bases can contain impurities that poison the catalyst.

    • Solution: Use a high-purity base like NaOtBu or LiHMDS. Ensure it is stored under inert conditions as strong bases can degrade upon air exposure.

Data Presentation

The choice of solvent can significantly impact reaction efficiency. While specific data for this compound is sparse in the literature, the following tables provide representative data for the effect of solvents and conditions on similar 3-bromopyridine substrates in key cross-coupling reactions.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid (Illustrative)

EntrySolvent System (v/v)BaseCatalyst SystemTemp (°C)Time (h)Yield (%)
1Toluene/H₂O (4:1)K₃PO₄Pd(PPh₃)₄901285
21,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄901292[1]
3Ethanol/H₂O (4:1)NaOHPdCl₂252070[7]
4DMFK₂CO₃Pd(dppf)Cl₂100878
52-MeTHF/H₂O (4:1)K₃PO₄Pd(OAc)₂/SPhos80695

Note: Yields are illustrative and based on reactions with related bromopyridines. Optimization is recommended for this compound.

Table 2: Condition Effects on Buchwald-Hartwig Amination of Bromopyridines (Illustrative)

EntryAmineSolventBaseCatalyst SystemTemp (°C)Yield (%)
1MorpholineTHFLiHMDSPd₂(dba)₃ / RuPhos6579[8]
2CyclohexylamineTolueneNaOtBuPd₂(dba)₃ / BINAP8060[4]
3AnilineDioxaneCs₂CO₃Pd(OAc)₂ / XantPhos10088
4Diphenylamine(Solvent-free)K₃PO₄Pd(OAc)₂ / RuPhos12095[9]

Note: Yields are illustrative and based on reactions with related bromopyridines. Optimization is recommended for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Experimental Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification a Add Substrate (1 eq), Boronic Acid (1.2 eq), Base (2.5 eq) to Flask b Add Solvent (e.g., Dioxane/H₂O 4:1) a->b c Degas Mixture (Ar bubble, 15 min) b->c d Add Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) c->d e Heat to 85-95 °C with Stirring d->e f Monitor by TLC/LC-MS (Typically 4-16 h) e->f g Cool to RT, Dilute with Ethyl Acetate f->g h Wash with H₂O & Brine g->h i Dry (Na₂SO₄), Filter, Concentrate h->i j Purify by Column Chromatography i->j

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, to create a 0.1 M solution based on the aryl bromide).[1]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[10]

  • Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.[1]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for the C-N coupling of an amine with this compound.

Procedure:

  • In a glovebox or under a strict Argon atmosphere, add the palladium precatalyst (e.g., a G3-generation palladacycle, 1-2 mol%) and the appropriate phosphine ligand (e.g., XantPhos, 1.2-2.4 mol%) to a Schlenk tube.

  • Add sodium tert-butoxide (NaOtBu, 1.4 eq).[4]

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed toluene to the tube.[4]

  • Seal the tube tightly and heat the mixture to 80-110 °C with stirring for 4-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding diethyl ether and then washing with brine.[4]

  • Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.[4]

  • Purify the resulting residue by recrystallization or column chromatography.

References

Managing reaction temperature for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Control of reaction temperature is critical for the successful synthesis of this compound, impacting reaction rate, yield, and purity. The two primary synthetic routes to this compound are:

  • Nucleophilic Substitution: Reaction of 3-bromo-5-(bromomethyl)pyridine with piperidine.

  • Reductive Amination: Reaction of 3-bromo-5-formylpyridine with piperidine.

This guide addresses common temperature-related issues for both methods.

Low or No Product Yield
Potential CauseRecommended Action
Reaction temperature is too low. The activation energy for the reaction may not be met, resulting in a slow or stalled reaction. Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. For nucleophilic substitution, a temperature range of 25-60°C is a common starting point. For reductive amination, the initial imine formation may be performed at room temperature, while the subsequent reduction step might require cooling to 0°C before the addition of the reducing agent to manage exothermicity.
Reaction temperature is too high. Excessive heat can lead to the degradation of reactants, intermediates, or the final product. Additionally, side reactions may become more prevalent at elevated temperatures. If product degradation is suspected, repeat the reaction at a lower temperature. Consider the use of a milder solvent or a more reactive reagent that allows for lower reaction temperatures.
Incorrect temperature monitoring. Ensure the thermometer or temperature probe is correctly calibrated and placed to accurately reflect the internal temperature of the reaction mixture.
Presence of Impurities or Side Products
Potential CauseRecommended Action
Over-alkylation (in Nucleophilic Substitution). High temperatures can promote the reaction of the product with the starting material, leading to the formation of quaternized piperidinium salts or other over-alkylated species. Maintain the reaction temperature at the lower end of the optimal range and monitor for the disappearance of the starting material.
Formation of unidentified byproducts. Elevated temperatures can lead to decomposition or rearrangement reactions. If significant byproduct formation is observed, reducing the reaction temperature is a primary troubleshooting step. Analyze the byproducts to understand the side reaction pathway, which can inform further optimization of the reaction conditions.
Side reactions related to the solvent or base. The choice of solvent and base can influence the optimal temperature range. Ensure that the solvent is stable at the reaction temperature and does not participate in side reactions. Some bases may be more effective at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the nucleophilic substitution of 3-bromo-5-(bromomethyl)pyridine with piperidine?

A1: The optimal temperature can vary depending on the solvent and the scale of the reaction. Generally, a starting temperature of 25°C (room temperature) is recommended. If the reaction is slow, the temperature can be gradually increased to 40-60°C. It is crucial to monitor the reaction closely to avoid the formation of impurities at higher temperatures.

Q2: How should I manage the temperature during the reductive amination of 3-bromo-5-formylpyridine with piperidine?

A2: Reductive amination is a two-step process within a single pot, and temperature control is key for both steps.

  • Imine Formation: The initial reaction between 3-bromo-5-formylpyridine and piperidine to form the imine intermediate is typically carried out at room temperature (20-25°C).

  • Reduction: The subsequent reduction of the imine is often exothermic. Therefore, it is advisable to cool the reaction mixture to 0°C before the portion-wise addition of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q3: My reaction is very slow, even at elevated temperatures. What else could be the issue?

A3: If increasing the temperature does not improve the reaction rate, consider other factors such as:

  • Purity of Reagents: Impurities in the starting materials or solvents can inhibit the reaction.

  • Choice of Base (for Nucleophilic Substitution): A weak base may not be sufficient to neutralize the HBr formed during the reaction, leading to protonation of the piperidine and slowing the reaction. Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Choice of Reducing Agent (for Reductive Amination): The reactivity of the reducing agent is crucial. If the reaction is sluggish, a more powerful reducing agent might be necessary, but this must be balanced with the potential for over-reduction or side reactions.

Q4: I am observing a significant amount of an unknown impurity in my final product. Could this be related to the reaction temperature?

A4: Yes, high reaction temperatures are a common cause of impurity formation. Side reactions such as elimination, rearrangement, or decomposition of starting materials or products can be accelerated at elevated temperatures. It is recommended to run the reaction at the lowest temperature that provides a reasonable reaction rate. Characterizing the impurity can provide insights into the side reaction and help in optimizing the conditions.

Experimental Protocols

Protocol 1: Nucleophilic Substitution of 3-Bromo-5-(bromomethyl)pyridine with Piperidine
  • Dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Add piperidine (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature (25°C) and monitor the progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-50°C using a water bath. Maintain this temperature until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, and proceed with the work-up and purification.

Protocol 2: Reductive Amination of 3-Bromo-5-formylpyridine with Piperidine
  • Dissolve 3-bromo-5-formylpyridine (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane in a round-bottom flask with a magnetic stirrer and a thermometer.

  • Add piperidine (1.1 eq) to the solution and stir at room temperature (25°C) for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Proceed with the work-up and purification.

Data Presentation

The following table provides a hypothetical representation of the effect of temperature on the yield of this compound via nucleophilic substitution. Actual results may vary based on specific reaction conditions.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
252475>98
4088597
6049090
8028880

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_temp Is the reaction temperature appropriate? start->check_temp temp_too_low Temperature is too low check_temp->temp_too_low No, likely too low temp_too_high Temperature is too high check_temp->temp_too_high No, possibly too high other_issues Consider other factors: - Reagent purity - Solvent choice - Base/Reducing agent check_temp->other_issues Yes increase_temp Gradually increase temperature (e.g., in 5-10°C increments) temp_too_low->increase_temp decrease_temp Repeat reaction at a lower temperature temp_too_high->decrease_temp monitor Monitor reaction progress (TLC/LC-MS) increase_temp->monitor decrease_temp->monitor success Problem Resolved monitor->success

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathways

synthetic_pathways cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination start1 3-Bromo-5-(bromomethyl)pyridine + Piperidine end_product This compound start1->end_product Base, 25-60°C start2 3-Bromo-5-formylpyridine + Piperidine imine Imine Intermediate start2->imine RT end_product2 This compound imine->end_product2 Reducing Agent, 0°C to RT

Caption: Synthetic routes to the target compound.

Optimizing the work-up procedure for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Troubleshooting Guide

Users may encounter several issues during the synthesis and work-up of this compound. This guide provides potential causes and solutions to common problems.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction.- Ensure starting materials (3-bromo-5-formylpyridine and piperidine) are pure and dry.- Verify the quality and activity of the reducing agent (e.g., sodium triacetoxyborohydride).- Check reaction temperature and time; consider extending the reaction duration or slightly increasing the temperature if starting material is still present (monitor by TLC/LC-MS).[1]
Degradation of starting material or product.- If using 3-bromo-5-(bromomethyl)pyridine, ensure it is fresh or properly stored as it can be lachrymatory and reactive.- Avoid excessive heating during the reaction and work-up.
Presence of Multiple Spots on TLC/LC-MS Formation of side products.- Over-alkylation: If using a primary amine, multiple additions can occur. This is less common with a secondary amine like piperidine.[2]- Unreacted starting materials: See below for removal.- Imine intermediate: If the reduction step is incomplete, the imine intermediate may be present.[1][3]
Impurities in starting materials.- Purify starting materials before use if their purity is questionable.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during extraction.- Ensure the pH of the aqueous phase is basic (pH > 9) to keep the product, a tertiary amine, in its free base form, which is more soluble in organic solvents.
Emulsion formation during extraction.- Add brine (saturated NaCl solution) to the extraction mixture to break up emulsions.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite.
Product Contaminated with Piperidine Excess piperidine used in the reaction.- Acid wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while unreacted aldehyde/halide remains in the organic layer. Then, basify the aqueous layer and extract the product. Excess piperidine will also be removed in the initial aqueous washes.- Column chromatography: Piperidine is highly polar and can often be separated from the product by silica gel chromatography.[4]
Product Contaminated with Unreacted Aldehyde/Bromomethylpyridine Incomplete reaction.- Use a slight excess of piperidine to ensure full conversion of the electrophile.- Acid wash: As described above, an acid wash will separate the basic product from the neutral/less basic starting material.
Oily Product That Won't Solidify Residual solvent.- Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization.
Product is an oil at room temperature.- If the product is inherently an oil, purification by column chromatography is the best approach.

Frequently Asked Questions (FAQs)

Q1: What are the two common synthetic routes to this compound?

A1: The two primary methods are:

  • Reductive Amination: Reacting 3-bromo-5-formylpyridine with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[2][5]

  • Nucleophilic Substitution: Reacting 3-bromo-5-(bromomethyl)pyridine with piperidine. This is a direct displacement reaction.

Q2: How can I effectively remove the excess piperidine after the reaction?

A2: Excess piperidine can be removed through several methods:

  • Aqueous washes: Piperidine has some water solubility that can be exploited in the initial aqueous work-up.

  • Acid extraction: Washing the organic extract with dilute acid (e.g., 1M HCl) will protonate both your product and the excess piperidine, moving them to the aqueous phase. After separating the layers, the aqueous phase can be basified and the product re-extracted.

  • Evaporation: If the boiling point of your product is significantly higher than that of piperidine (106 °C), evaporation under reduced pressure can be effective.

  • Column Chromatography: Passing the crude product through a short plug of silica gel with a non-polar eluent can retain the highly polar piperidine.[4]

Q3: My final product is an oil. How can I purify it?

A3: If your product is an oil, purification is best achieved by silica gel column chromatography. Since the product is a basic amine, it's advisable to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system (e.g., ethyl acetate/hexanes) to prevent streaking on the column.

Q4: What is a typical work-up procedure for the reductive amination synthesis?

A4: A general work-up procedure involves:

  • Quenching the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extracting the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure to obtain the crude product.

  • Further purification by column chromatography if necessary.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can be effective for visualizing the product, as the amine moiety is susceptible to oxidation. A successful reaction will show the consumption of the starting aldehyde/halide and the appearance of a new, typically less polar, product spot.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound from 3-bromo-5-formylpyridine and piperidine.

  • Reaction Setup: To a solution of 3-bromo-5-formylpyridine (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration) is added piperidine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material (typically 2-4 hours).

  • Work-up: a. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. b. The mixture is stirred vigorously for 30 minutes. c. The layers are separated, and the aqueous layer is extracted twice with DCM. d. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) with 1% triethylamine to afford the pure product.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol outlines a representative procedure for the synthesis from 3-bromo-5-(bromomethyl)pyridine and piperidine.

  • Reaction Setup: To a solution of 3-bromo-5-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is added piperidine (2.5 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. The reaction mixture is diluted with water and extracted three times with ethyl acetate. b. The combined organic layers are washed with water and then brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials: 3-Bromo-5-formylpyridine Piperidine Reducing Agent reaction Reductive Amination in Dichloromethane start->reaction quench Quench with Sat. NaHCO₃ reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Reductive amination synthesis workflow for this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Time and Temperature start->check_conditions impurity Impure Product? piperidine Excess Piperidine? impurity->piperidine starting_material Unreacted Starting Material? impurity->starting_material acid_wash Perform Acid-Base Extraction piperidine->acid_wash starting_material->acid_wash column Column Chromatography acid_wash->column

Caption: Troubleshooting decision tree for the synthesis work-up.

References

Refining crystallization techniques for high-purity 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining crystallization techniques for high-purity 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Pyridine derivatives can sometimes be challenging to crystallize.[1] Based on the structure of this compound, which has both aromatic and aliphatic amine character, a range of solvents should be considered. It is recommended to start with solvents of varying polarity. Good starting points for solubility testing include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic solvents (toluene).[2] A two-solvent system, such as a polar solvent in which the compound is soluble (e.g., isopropanol) and a non-polar anti-solvent in which it is less soluble (e.g., hexane or heptane), is often effective.[1][3]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.[4] To troubleshoot this:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.

  • Use a more dilute solution: Add more of the primary solvent to decrease the level of supersaturation.[4]

  • Lower the crystallization temperature: If possible, use a solvent system that allows for crystallization at a lower temperature.

  • Introduce a seed crystal: Adding a small, high-purity crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier.[5]

Q3: The purity of my crystallized product is not improving. What are potential issues?

A3: If purity is not improving after crystallization, consider the following:

  • Ineffective solvent system: The chosen solvent may be co-dissolving impurities that then get trapped in the crystal lattice. Experiment with different solvent systems.

  • Presence of closely related impurities: Impurities with similar structures to the target compound can be difficult to remove. For instance, in the synthesis of related bromopyridines, di-brominated species can be a major impurity.[6] A multi-step purification process involving chromatography before the final crystallization might be necessary.

  • Crystallization is happening too quickly: Rapid crystal growth can trap impurities within the crystals.[4] Slowing down the crystallization process by reducing the cooling rate or using a more gradual anti-solvent addition can improve purity.

Q4: What are common impurities I should be aware of?

A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of related bromopyridines can include:

  • Starting materials: Unreacted 3-bromo-5-(bromomethyl)pyridine or piperidine.

  • Over-brominated or under-brominated species: For example, 2,5-dibromopyridine or other positional isomers.[6]

  • Solvent adducts: The compound may crystallize with solvent molecules included in the lattice.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No crystals form upon cooling - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.- Introduce a seed crystal.
Crystals form too quickly ("crashing out") - Solution is too concentrated.- The temperature gradient is too steep.- Re-dissolve the solid by heating and add a small amount of additional solvent.[4]- Insulate the flask to slow down the cooling process.[4]- Consider a solvent system where the compound's solubility is less dependent on temperature.
Poor yield - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization and loss of product during hot filtration.- Reduce the amount of solvent used to dissolve the compound initially.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the solvent used for washing the filtered crystals and ensure it is ice-cold.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent crystallization in the funnel.
Discolored crystals - Presence of colored impurities.- Perform a charcoal treatment on the hot solution before filtration.[4]- Consider a pre-purification step like column chromatography before crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., isopropanol) at an elevated temperature. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot primary solvent.

  • Anti-Solvent Addition: While the solution is still hot, add the anti-solvent dropwise with swirling until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot primary solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by an ice bath.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single-solvent protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Charcoal Treatment (Optional) dissolve->charcoal hot_filtration Hot Filtration (Optional) cool Slow Cooling hot_filtration->cool charcoal->hot_filtration seed Seeding (Optional) cool->seed vacuum_filtration Vacuum Filtration cool->vacuum_filtration seed->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end_product High-Purity Crystals dry->end_product

Caption: General experimental workflow for the crystallization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Crystallization Issue issue1 No Crystals Form start->issue1 issue2 Oiling Out start->issue2 issue3 Low Purity start->issue3 action1a Concentrate Solution issue1->action1a action1b Add Anti-Solvent issue1->action1b action1c Scratch Flask / Seed issue1->action1c action2a Reduce Cooling Rate issue2->action2a action2b Add More Solvent issue2->action2b action2c Use Seed Crystal issue2->action2c action3a Slow Down Crystallization issue3->action3a action3b Change Solvent System issue3->action3b action3c Pre-purify by Chromatography issue3->action3c

Caption: A decision tree for troubleshooting common crystallization issues.

References

Validation & Comparative

A Comparative Analysis of 3-Bromopyridine and 3-Chloropyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of carbon-heteroatom and carbon-carbon bonds at specific positions within heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, the pyridine ring is a ubiquitous motif found in numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for the functionalization of halopyridines.

This guide provides an objective comparison of the reactivity of 3-bromopyridine versus 3-chloropyridine in these key transformations. The choice between a bromo or chloro substituent is often a critical decision in synthesis design, balancing reactivity, cost, and substrate availability. This document summarizes experimental data to illuminate the performance differences and provides detailed protocols for researchers.

The fundamental difference in reactivity stems from the carbon-halogen bond strength. The C-Cl bond (dissociation energy ~397 kJ/mol) is significantly stronger than the C-Br bond (~336 kJ/mol). Consequently, the oxidative addition of the C-Cl bond to a palladium(0) center, the typically rate-limiting step in the catalytic cycle, is more challenging and requires more reactive catalysts or harsher reaction conditions compared to the C-Br bond.[1]

Comparative Reactivity Overview

The general workflow for selecting a halopyridine substrate often involves balancing reactivity against other synthetic considerations. 3-Bromopyridines are typically more reactive and compatible with a wider range of standard catalytic systems, while 3-chloropyridines, though less reactive, can be advantageous due to lower cost and different synthetic accessibility.

G cluster_0 Reactivity Comparison Logic Start Select Halopyridine Substrate Bromo 3-Bromopyridine Start->Bromo Higher Reactivity Needed Chloro 3-Chloropyridine Start->Chloro Cost or Availability Driven Bromo_Reactivity Higher Reactivity Weaker C-Br Bond Bromo->Bromo_Reactivity Chloro_Reactivity Lower Reactivity Stronger C-Cl Bond Chloro->Chloro_Reactivity Bromo_Conditions Milder Conditions Standard Catalysts Bromo_Reactivity->Bromo_Conditions Chloro_Conditions Harsher Conditions Specialized Catalysts Chloro_Reactivity->Chloro_Conditions Product Desired Coupled Product Bromo_Conditions->Product Chloro_Conditions->Product

Caption: Logical workflow for selecting between 3-bromo and 3-chloropyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is one of the most widely used palladium-catalyzed reactions. While 3-bromopyridine is a reliable substrate under various conditions, the coupling of 3-chloropyridine generally requires more specialized and highly active catalyst systems to achieve comparable yields.

Table 1: Comparison in Suzuki-Miyaura Coupling

EntryHalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
13-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃95% EtOHReflux85[2]
23-Chloropyridine2-PyridylboronatePd₂(dba)₃ / Ligand 1*KFDioxane11090[3]
33-ChloropyridinePhenylboronic acid[NiCl(o-tol)(dppf)]K₃PO₄Dioxane10081[4]

*Note: Ligand 1 is a specialized phosphine ligand designed for activating aryl chlorides. Entry 3 uses a Nickel catalyst, highlighting that alternative metals are sometimes required for activating challenging substrates like 2- or 3-chloropyridines.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki reaction, 3-bromopyridines undergo amination under conditions that are often ineffective for their 3-chloro counterparts. The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope to include less reactive aryl chlorides.[5][6]

Table 2: Comparison in Buchwald-Hartwig Amination

EntryHalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6571[6]
22-BromopyridinePiperidine(SIPr)Pd(allyl)ClNaOtBuToluene10091[7]
33-ChloropyridineVarious AminesPd(OAc)₂ / XantphosCs₂CO₃Toluene11060-80[8]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes. In this reaction, the difference in reactivity between 3-bromo- and 3-chloropyridine is particularly stark. Under conditions where 3-bromopyridine reacts efficiently, 3-chloropyridine can be completely unreactive, failing to undergo the initial oxidative addition step.[9]

Table 3: Comparison in Mizoroki-Heck Reaction

EntryHalopyridineAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
13-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene13072[9]
23-ChloropyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1300[9]

*Note: The supramolecular ligand system was designed to enhance reactivity through non-covalent interactions.[9] Even with this advanced system, the 3-chloropyridine substrate failed to react.

General Palladium-Catalyzed Cross-Coupling Cycle

All the reactions discussed follow a similar catalytic cycle, illustrated below. The initial oxidative addition of the halopyridine to the Pd(0) catalyst is the crucial step where the C-X bond is broken. The higher strength of the C-Cl bond makes this step for 3-chloropyridine significantly more challenging than for 3-bromopyridine.

G cluster_0 Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (3-Halopyridine) PdII R-Pd(II)L₂-X OA->PdII TM Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->TM R'-[M] or R₂'NH PdII_R R-Pd(II)L₂-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridine (Adapted from[3])
  • Reagents: A Schlenk tube is charged with the 2-pyridylboronate (1.5 equiv), potassium fluoride (KF, 3.0 equiv), Pd₂(dba)₃ (1.0 mol %), and the specified phosphine ligand (3.0 mol %).

  • Setup: The tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated twice).

  • Procedure: Anhydrous 1,4-dioxane (3 mL/mmol of halide) is added via syringe, followed by the 3-chloropyridine (1.0 equiv). The septum is replaced with a Teflon screw valve, and the tube is sealed.

  • Reaction: The reaction mixture is heated to 110 °C with stirring until the starting material is consumed, as monitored by GC.

  • Workup: After cooling to room temperature, the mixture is diluted, filtered, and purified by column chromatography to yield the product.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine (Adapted from[6][10])
  • Reagents: To an oven-dried Schlenk tube are added NaOtBu (1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), and the phosphine ligand (e.g., (±)-BINAP, 4 mol %).

  • Setup: The vessel is evacuated and backfilled with argon.

  • Procedure: The 3-bromopyridine (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene are added sequentially under argon.

  • Reaction: The resulting mixture is heated to 80-100 °C with stirring for 4-16 hours.

  • Workup: Upon cooling, diethyl ether is added, and the mixture is washed with brine. The organic layer is dried over MgSO₄, concentrated under reduced pressure, and the product is purified, often by recrystallization or chromatography.

Protocol 3: Mizoroki-Heck Reaction of 3-Bromopyridine (Adapted from[9])
  • Reagents: In a reaction tube under an argon atmosphere, 3-bromopyridine (1.0 equiv), K₂CO₃ (3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol %), and the ligand are combined.

  • Procedure: Anhydrous toluene (1 mL) and the alkene (e.g., butyl acrylate, 3.0 equiv) are added.

  • Reaction: The tube is sealed and heated to 130 °C for 1 hour.

  • Workup: The reaction is cooled, and the product yield is determined by GC-MS analysis using an internal standard.

Conclusion

The experimental evidence consistently demonstrates that 3-bromopyridine is a more reactive substrate than 3-chloropyridine in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. While 3-bromopyridine often provides good to excellent yields with standard catalyst systems and milder conditions, achieving high conversions with 3-chloropyridine typically necessitates the use of more sophisticated, electron-rich, and sterically hindered ligands, and sometimes higher temperatures or catalyst loadings. However, the continuous development of novel catalyst systems is rapidly closing this reactivity gap, making cost-effective and readily available chloropyridines increasingly attractive substrates for large-scale synthesis. The choice of substrate must therefore be made by carefully considering the required reactivity, reaction conditions, and overall economic and synthetic context.

References

Comparative Biological Activity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the cytotoxic and enzyme inhibitory effects of novel pyridine derivatives reveals potent anti-cancer activity, highlighting a promising scaffold for future drug development. This guide presents a comparative analysis of the biological activity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activities of two key derivatives of the this compound scaffold have been evaluated for their cytotoxic effects against human cancer cell lines and their inhibitory activity against PIM-1 kinase, a crucial enzyme implicated in cancer cell proliferation and survival.

Derivative A: 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydropyridine-3-carbonitrile

This derivative has demonstrated exceptional potency in preclinical studies. Its cytotoxic effects were evaluated against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing significant growth inhibition. Furthermore, it exhibited strong inhibitory activity against PIM-1 kinase.

Derivative B: 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1-((4-methylpiperazin-1-yl)methyl)-1,2-dihydropyridine-3-carbonitrile

To understand the structure-activity relationship, a second derivative was synthesized where the piperidine ring is replaced with a 4-methylpiperazine moiety. This modification was assessed for its impact on cytotoxicity and enzyme inhibition.

The quantitative biological data for these two derivatives are summarized in the table below:

CompoundTarget Cell Line/EnzymeIC50 Value
Derivative A HepG2 (Cytotoxicity)0.18 µM
MCF-7 (Cytotoxicity)0.34 µM
PIM-1 Kinase (Inhibition)20.4 nM
Derivative B HepG2 (Cytotoxicity)1.25 µM
MCF-7 (Cytotoxicity)2.81 µM
PIM-1 Kinase (Inhibition)85.2 nM

Experimental Protocols

Synthesis of Derivatives

The synthesis of the pyridine derivatives was achieved through a multi-step reaction. For Derivative A, the key final step involved a Mannich reaction of 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with formaldehyde and piperidine in DMF, which was heated for 8 hours. Derivative B was synthesized using a similar procedure, substituting piperidine with 4-methylpiperazine.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Human cancer cell lines (HepG2 and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

PIM-1 Kinase Inhibition Assay

The inhibitory activity of the compounds against PIM-1 kinase was evaluated using a radiometric kinase assay.

  • Reaction Mixture Preparation: The assay was conducted in a final volume of 25 µL containing PIM-1 kinase, a substrate peptide, and ATP.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-33P]ATP and incubated at 30°C for a specified time.

  • Termination and Detection: The reaction was terminated, and the phosphorylated substrate was captured. The amount of incorporated radioactivity was measured using a scintillation counter.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The biological activity of these pyridine derivatives is believed to be mediated through the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways. The inhibition of PIM-1 kinase by these compounds can disrupt these pathways, leading to apoptosis and reduced cell proliferation.

PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation (Leads to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation PIM1 PIM-1 Kinase PIM1->Akt Activation Derivative Pyridine Derivative Derivative->PIM1 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) NFkB_p65_p50_nuc->Gene_Transcription Promotes

Caption: PI3K/Akt/NF-κB signaling pathway and the inhibitory action of pyridine derivatives on PIM-1 Kinase.

MTT_Assay_Workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compounds Add Pyridine Derivatives (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Validating the Purity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical strategy.

Data Presentation: A Comparative Overview

The purity of a synthesized batch of this compound was assessed using elemental analysis and corroborated with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.

Table 1: Elemental Analysis of this compound
ElementTheoretical Mass %Experimental Mass % (Batch A)Deviation
Carbon (C)51.7851.65-0.13
Hydrogen (H)5.925.98+0.06
Nitrogen (N)10.9810.89-0.09
Bromine (Br)31.3231.48+0.16

Note: The acceptable deviation for elemental analysis is typically within ±0.4% of the theoretical value.[1]

Table 2: Comparison of Purity Assessment by Different Analytical Techniques
Analytical MethodPurity of Batch A (%)Principle of DetectionKey Advantages
Elemental Analysis>99.5 (inferred)Combustion and detection of elemental gasesProvides fundamental confirmation of elemental composition.
HPLC (UV, 254 nm)99.7UV absorbance of the analyteHigh sensitivity and resolving power for non-volatile impurities.[2][3]
GC-MS99.6Mass-to-charge ratio of fragmented ionsExcellent for identifying volatile and thermally stable impurities.
¹H qNMR (400 MHz)99.5Integration of specific proton signals against a certified standardHighly accurate and precise, requires a suitable internal standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Elemental Analysis (CHNX) Protocol

Elemental analysis for Carbon, Hydrogen, and Nitrogen is performed via combustion analysis.[4] Halogen (Bromine) content can be determined by various methods, including combustion followed by titration or ion chromatography.

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule containing the sample is dropped into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process leads to the complete combustion of the organic material.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, and NOx) are passed through a series of scrubbers and catalysts to remove interfering substances and to reduce NOx to N₂. The purified gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).

  • Bromine Analysis: For bromine determination, after combustion, the resulting hydrogen bromide (HBr) is absorbed into a solution and titrated, or analyzed by ion chromatography.

  • Calculation: The mass percentages of C, H, N, and Br are calculated from the detector response and the initial sample weight.

High-Performance Liquid Chromatography (HPLC) Protocol
  • System: An Agilent 1260 Infinity HPLC system or equivalent.

  • Column: Waters XBridge C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of the compound is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • System: A Shimadzu GCMS-QP2010 Ultra or equivalent.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol.

Quantitative ¹H NMR (qNMR) Protocol
  • System: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: A sufficient number of scans are acquired with an appropriate relaxation delay to ensure complete relaxation of all relevant protons.

  • Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_validation Primary Quantitative Validation cluster_orthogonal_methods Orthogonal Purity Confirmation cluster_final_assessment Final Assessment Synthesis Synthesis of This compound TLC Thin Layer Chromatography (Qualitative Purity) Synthesis->TLC Reaction Monitoring Elemental_Analysis Elemental Analysis (C, H, N, Br) TLC->Elemental_Analysis Purified Sample HPLC HPLC-UV TLC->HPLC Purified Sample GC_MS GC-MS TLC->GC_MS Purified Sample qNMR qNMR TLC->qNMR Purified Sample Data_Comparison Compare Results Elemental_Analysis->Data_Comparison HPLC->Data_Comparison GC_MS->Data_Comparison qNMR->Data_Comparison Purity_Confirmation Purity Confirmed (>99.5%) Data_Comparison->Purity_Confirmation Consistent Data

Purity validation workflow for this compound.

References

Cross-Validation of Analytical Methods for 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative analysis of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Each method's principles, experimental protocols, and performance characteristics are detailed to assist researchers in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.

Experimental Protocol: HPLC

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a pH modifier like formic acid is effective. For mass spectrometry detection, volatile buffers like ammonium formate should be used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is appropriate for the pyridine chromophore.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a known concentration.

Performance Data (Hypothetical)

The following data is extrapolated from validated methods for structurally similar compounds, such as (4-Bromophenyl){pyridine-2-yl}acetonitrile, and represents expected performance for a validated HPLC method for this compound.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 105.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural identification.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane or methanol.

Performance Data (Estimated)

The following performance data is estimated based on typical validated GC-MS methods for similar amine-containing and heterocyclic compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte without the need for a chemically identical reference standard.

Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.

  • Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Performance Data

qNMR is recognized for its high accuracy and precision when performed correctly.

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) Not applicable (direct measurement)
Accuracy (% Bias) Typically < 1.0%
Precision (% RSD) < 1.0%
Limit of Detection (LOD) Dependent on instrument and experiment time, typically in the µg/mL range
Limit of Quantification (LOQ) Dependent on instrument and experiment time, typically in the µg/mL range

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique primarily used for the qualitative identification of organic compounds by analyzing the absorption of infrared radiation by their chemical bonds.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal. For transmission measurements, the sample can be prepared as a thin film or a KBr pellet.

  • Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum serves as a "molecular fingerprint" of the compound. The positions and intensities of the absorption bands are compared with a reference spectrum of this compound for identification and purity assessment.

Performance Data

While FTIR can be used for quantitative analysis by creating a calibration curve based on the absorbance of a specific peak, it is generally less precise and sensitive for this purpose compared to the other methods discussed. Its primary strength lies in qualitative analysis.

ParameterFourier-Transform Infrared Spectroscopy (FTIR)
Linearity (R²) Method dependent, generally lower than chromatographic methods
Accuracy (% Recovery) Method dependent, generally lower than chromatographic methods
Precision (% RSD) > 5.0%
Limit of Detection (LOD) Significantly higher than chromatographic and NMR methods
Limit of Quantification (LOQ) Significantly higher than chromatographic and NMR methods

Method Comparison Summary

Analytical MethodPrinciplePrimary UseKey AdvantagesKey Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis and purification.High resolution, high sensitivity, suitable for non-volatile compounds.Requires reference standards, can be time-consuming.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Quantitative and qualitative analysis of volatile compounds.High sensitivity, provides structural information.Not suitable for thermally labile or non-volatile compounds.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute quantitative analysis and structural elucidation.Primary method (no identical standard needed), high precision and accuracy.Lower sensitivity than chromatographic methods, requires expensive instrumentation.
FTIR Absorption of infrared radiation corresponding to molecular vibrations.Qualitative identification and structural confirmation.Rapid, non-destructive, provides a unique "fingerprint".Limited quantitative capability, lower sensitivity.

Workflow and Logic Diagrams

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_analysis Analytical Execution cluster_validation Data Evaluation & Validation cluster_reporting Conclusion DefineObjective Define Analytical Objective (Purity, Assay, Impurity Profiling) SelectMethods Select Analytical Methods (HPLC, GC-MS, qNMR, FTIR) DefineObjective->SelectMethods PrepareSamples Prepare Samples and Standards SelectMethods->PrepareSamples HPLC_Analysis HPLC Analysis PrepareSamples->HPLC_Analysis GCMS_Analysis GC-MS Analysis PrepareSamples->GCMS_Analysis qNMR_Analysis qNMR Analysis PrepareSamples->qNMR_Analysis FTIR_Analysis FTIR Analysis PrepareSamples->FTIR_Analysis CompareResults Compare Quantitative Results HPLC_Analysis->CompareResults GCMS_Analysis->CompareResults qNMR_Analysis->CompareResults FTIR_Analysis->CompareResults Qualitative AssessPerformance Assess Method Performance (Accuracy, Precision, Linearity, LOD, LOQ) CompareResults->AssessPerformance CrossValidate Cross-Validate Methods AssessPerformance->CrossValidate FinalReport Final Report and Method Selection CrossValidate->FinalReport

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionLogic start Start: Need to analyze This compound quant_qual Quantitative or Qualitative? start->quant_qual volatile Is the analyte volatile and thermally stable? quant_qual->volatile Quantitative ftir Use FTIR quant_qual->ftir Qualitative/ Identification hplc Use HPLC volatile->hplc No gcms Use GC-MS volatile->gcms Yes primary_method Is a primary method for absolute quantification required? primary_method->hplc No (with reference standard) qnmr Use qNMR primary_method->qnmr Yes hplc->primary_method

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Palladium Catalyst Efficiency in Cross-Coupling Reactions with 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forming carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of various palladium catalysts for reactions involving 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and structurally similar bromopyridine derivatives. The data presented herein is collated from a range of studies to offer insights into catalyst performance across different reaction types, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Comparative Performance of Palladium Catalysts

The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. Below is a summary of quantitative data from various studies on bromopyridine derivatives, offering a comparative look at the performance of different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃3-BromopyridinePhenylboronic acidK₃PO₄95% EtOHReflux1285[1]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane801260-80[2]
Pd(OAc)₂3-BromopyridinePotassium PhenyltrifluoroborateK₂CO₃Water100292[1]
SPhos-based Catalyst2-chloro-4-aminopyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001895[3]
Table 2: Heck Reaction of Bromopyridines
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Supramolecular Pd(OAc)₂/Ligand L3-BromopyridineButyl acrylateK₂CO₃Toluene130178[4]
Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltAryl bromidesStyreneK₂CO₃DMF/H₂O804~90[5]
Frech Catalyst (PCP Pincer)5-iodo-3,4-dimethoxybenzyl-pyrimidineVarious olefinsN-ethylpiperidineDMF140-15016-20>90[6]
Pd(OAc)₂BromobenzeneStyreneK₃PO₄THF401217[5]
Table 3: Sonogashira Coupling of Bromopyridines
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridineTerminal alkynesEt₃NDMF100372-96[7]
Pd(PPh₃)₂Cl₂ / CuIAryl iodides/bromidesPhenylacetylenePiperidineWaterRT-93-98[8]
Nanosized MCM-41 Anchored Pd Bipyridyl Complex / CuI / PPh₃Aryl halidesPhenylacetyleneEt₃NDMF503>90[9]
Pd(dppf)Cl₂ / CuI3-BromopyridinePhenylacetyleneEt₃NTHF651885[10]
Table 4: Buchwald-Hartwig Amination of Bromopyridines
Catalyst SystemSubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineLiHMDSTHF651683[11]
Pd(OAc)₂ / X-Phos2-Bromo-13α-estrone 3-methyl etherAnilineNaOt-BuToluene1000.17 (MW)92[12]
Pd₂(dba)₃ / BINAPAryl BromidePrimary/Secondary AminesNaOt-BuToluene80-79-94[13]
[Pd(allyl)Cl]₂ / Cy₂(t-Bu)P3-bromo-1-phenylbutaneBenzophenone imineCs₂CO₃t-Amyl alcohol1002489[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each of the discussed cross-coupling reactions, based on the cited literature.

Suzuki-Miyaura Coupling
  • Catalyst System: Pd(OAc)₂ / PPh₃

  • Procedure: To a solution of 3-bromopyridine (1.0 mmol) in 95% ethanol (10 mL) is added phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol). The mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]

Heck Reaction
  • Catalyst System: Supramolecular Pd(OAc)₂ / Ligand L

  • Procedure: In a glovebox, a vial is charged with 3-bromopyridine (0.1 mmol), the supramolecular ligand L (0.02 mmol), and Pd(OAc)₂ (0.01 mmol). Toluene (1 mL), butyl acrylate (0.3 mmol), and K₂CO₃ (0.3 mmol) are added. The vial is sealed and heated at 130 °C for 1 hour. After cooling, the reaction mixture is filtered and the solvent is evaporated. The crude product is purified by flash chromatography.[4]

Sonogashira Coupling
  • Catalyst System: Pd(CF₃COO)₂ / PPh₃ / CuI

  • Procedure: To a round-bottomed flask are added Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). The flask is evacuated and backfilled with nitrogen. DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. 2-Amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) are then added, followed by Et₃N (1.0 mL). The reaction mixture is heated at 100 °C for 3 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[7]

Buchwald-Hartwig Amination
  • Catalyst System: Pd₂(dba)₃ / RuPhos

  • Procedure: In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and LiHMDS (1.2 mmol). THF (1 mL) is added, and the mixture is stirred for 5 minutes. A solution of 3-bromo-2-aminopyridine (1.0 mmol) and morpholine (1.2 mmol) in THF (1 mL) is then added. The reaction is stirred at 65 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by chromatography.[11]

Visualizing the Experimental Workflow

A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from reactant preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Bromopyridine, Coupling Partner, Base) Mixing Combine Reactants, Catalyst, and Solvent under Inert Atmosphere Reactants->Mixing Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Mixing Solvent Degas Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycle is the heart of these transformations. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)(R')L_n OxAdd->Transmetal Transmetalation RedElim R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd ArB Ar'B(OR)₂ Boronate [Ar'B(OR)₂(Base)]⁻ ArB->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of a palladium catalyst system for reactions with this compound and its analogs is a critical parameter that dictates the efficiency and success of the transformation. While this guide provides a comparative overview based on available literature for similar substrates, it is imperative for researchers to perform their own optimization studies for the specific substrate of interest. Factors such as steric hindrance from the piperidin-1-ylmethyl group and the electronic nature of the pyridine ring can significantly influence catalyst performance. The data and protocols presented here serve as a valuable starting point for developing robust and high-yielding cross-coupling methodologies in the synthesis of novel pyridine-containing compounds.

References

In-silico prediction versus experimental measurement of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine properties

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and a Surrogate, 3-Bromopyridine

In modern drug discovery and development, a comprehensive understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical for success. While experimental measurement remains the gold standard, in-silico prediction models offer a rapid and cost-effective means to prioritize and profile compounds in the early stages. This guide provides a direct comparison between computationally predicted and experimentally measured properties, using the novel compound This compound as the primary subject for in-silico analysis and 3-Bromopyridine as a surrogate for which public experimental data is available.

Note on Data Availability: Publicly available experimental data for this compound is limited. Therefore, this guide utilizes its structural predecessor, 3-Bromopyridine, to illustrate the comparison with established experimental values.

Data Presentation: Physicochemical Properties

The following tables summarize the in-silico predicted properties for this compound and compare the predicted versus experimental properties for the surrogate molecule, 3-Bromopyridine. Predictions were generated using the SwissADME and pkCSM web servers.

Table 1: In-Silico vs. Experimental Data for 3-Bromopyridine

PropertyIn-Silico Prediction (SwissADME)In-Silico Prediction (pkCSM)Experimental Value
Molecular Weight 158.00 g/mol 158.00 g/mol 158.00 g/mol
logP (Octanol/Water) 1.591.731.6[1][2]
Water Solubility (logS) -2.01-1.95-1.71 (Calculated from 31 g/L)[3]
pKa (Most Basic) 2.85Not Provided2.84[1]

Table 2: In-Silico Predicted Properties for this compound

PropertyIn-Silico Prediction (SwissADME)In-Silico Prediction (pkCSM)
Molecular Weight 255.17 g/mol 255.17 g/mol
logP (Octanol/Water) 2.752.98
Water Solubility (logS) -3.45-3.82
pKa (Most Basic) 8.75Not Provided
Topological Polar Surface Area 16.13 Ų16.13 Ų
Bioavailability Score 0.55Not Provided

Data Presentation: ADMET Properties

The ADMET profiles for both molecules were predicted to provide insights into their potential pharmacokinetic and toxicity profiles.

Table 3: Predicted ADMET Profile for 3-Bromopyridine

ParameterPrediction (SwissADME)Prediction (pkCSM)
GI Absorption HighHigh (94.5%)
BBB Permeant YesYes
P-gp Substrate NoNo
CYP1A2 Inhibitor NoNo
CYP2C9 Inhibitor YesNo
CYP2D6 Inhibitor NoNo
CYP3A4 Inhibitor NoNo
AMES Toxicity Not ProvidedNo
hERG I Inhibitor Not ProvidedNo

Table 4: Predicted ADMET Profile for this compound

ParameterPrediction (SwissADME)Prediction (pkCSM)
GI Absorption HighHigh (92.1%)
BBB Permeant YesYes
P-gp Substrate NoYes
CYP1A2 Inhibitor NoNo
CYP2C9 Inhibitor NoNo
CYP2D6 Inhibitor YesYes
CYP3A4 Inhibitor NoNo
AMES Toxicity Not ProvidedNo
hERG I Inhibitor Not ProvidedYes

Experimental Protocols

Detailed methodologies for the key experimental measurements cited for 3-Bromopyridine are provided below.

1. Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration. A calibrated pH meter with a suitable electrode is used to monitor the pH of a solution of the compound (e.g., 0.01 M in a co-solvent system like methanol/water if solubility is low) as a standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added. The pH is recorded after each addition of the titrant. The equivalence point is determined from the titration curve (pH vs. volume of titrant), and the pKa is calculated as the pH at which the compound is half-neutralized.

2. Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of lipophilicity.

  • Preparation: A saturated solution of n-octanol in water and water in n-octanol are prepared to form the two phases.

  • Procedure: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached and then centrifuged to ensure complete phase separation.

  • Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is determined by adding an excess amount of the solid compound to a known volume of purified water (or a buffer of specific pH) in a sealed flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the clear filtrate is then quantified using a validated analytical method like HPLC-UV.

In-Silico Methodologies

1. SwissADME

SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness.[4][5] For predictions like lipophilicity (iLOGP, XLOGP3), it uses a combination of atomistic, topological, and fragmental methods.[4][6] Water solubility (logS) is predicted using topological models like ESOL.[6] Pharmacokinetic properties are predicted using a combination of established rules (e.g., Lipinski's rule of five) and in-house predictive models based on machine learning algorithms like Support Vector Machines (SVM).[7]

2. pkCSM

pkCSM is a web server that uses a novel approach based on graph-based signatures to predict a wide range of ADMET properties.[7][8] The tool represents small molecules using these signatures, which encode distance patterns between atoms. These representations are then used to train predictive models for properties including aqueous solubility, intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and various toxicity endpoints.[8] The models are built from large datasets of experimentally determined properties and offer robust predictive power.[8]

Visualizations

G cluster_0 In-Silico Prediction Workflow cluster_1 Experimental Measurement Workflow cluster_2 Comparative Analysis mol Input Molecule (SMILES/SDF) tools SwissADME pkCSM Other Tools mol->tools Submit Structure props Predicted Properties (logP, Solubility, ADMET) tools->props Generate Predictions analysis_is Data Analysis & Prioritization props->analysis_is compare Compare Predicted vs. Experimental Data analysis_is->compare compound Synthesized Compound exp Shake-Flask (logP) Potentiometry (pKa) In Vitro Assays (ADMET) compound->exp Perform Assay data Experimental Data exp->data Collect Results analysis_exp Data Analysis data->analysis_exp analysis_exp->compare model_refine Model Refinement & Validation compare->model_refine

Caption: Workflow comparing in-silico prediction with experimental measurement of compound properties.

G cluster_pathway Hypothetical GPCR Signaling Pathway Modulation compound This compound (Hypothetical Antagonist) receptor G-Protein Coupled Receptor (e.g., Dopamine D2) compound->receptor Binds & Inhibits g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Decreased Neuronal Excitability) pka->response Phosphorylates Targets

Caption: Hypothetical signaling pathway modulated by a GPCR antagonist like the subject compound.

References

Comparative Analysis of Structure-Activity Relationships in 3-Substituted-5-(piperidin-1-ylmethyl)pyridine Analogs and Related Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine. Due to a lack of specific published data on this exact compound, this guide focuses on structurally similar pyridine and piperidine derivatives that target nicotinic acetylcholine receptors (nAChRs), offering insights into the chemical modifications influencing receptor binding and functional activity.

The modulation of nicotinic acetylcholine receptors (nAChRs) is a critical area of research for the development of therapeutics for neurological disorders, pain, and addiction.[1] Pyridine and piperidine moieties are common scaffolds in the design of nAChR ligands.[2] Understanding the structure-activity relationships of these compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis of Related Pyridine Analogs

The affinity of pyridine-based ligands for nAChRs is significantly influenced by the nature and position of substituents on the pyridine ring. Studies on 5-substituted pyridyl ethers and related compounds have demonstrated that modifications at the C5 position can dramatically affect binding affinity for the α4β2 nAChR subtype.

Table 1: SAR of 5-Substituted Pyridyl Ether Analogs Targeting α4β2 nAChR

Compound ID5-Position SubstituentAzacycleIC50 (nM) at α4β2 nAChRReference
1 H(R)-3-pyrrolidinyl-oxy>10,000[3]
27f 2-chloro-3-(4-cyanophenyl)(R)-3-pyrrolidinyl-oxy22[3]
Analog A Phenyl(R)-3-pyrrolidinyl-oxy0.69[4]
Analog B 3-Pyridyl(R)-3-pyrrolidinyl-oxy0.22[5]
Analog C 4-Pyridyl(R)-3-pyrrolidinyl-oxy0.81[5]

This table summarizes data from various sources on related pyridine analogs to infer potential SAR trends for the target compound.

The data suggests that bulky aromatic substituents at the C5 position of the pyridine ring are well-tolerated and can enhance binding affinity.[4] For instance, the introduction of a phenyl group significantly improves potency. Furthermore, the electronic properties of these substituents play a role, as seen in the high affinity of the 2-chloro-3-(4-cyanophenyl) analog.[3]

Experimental Protocols

The evaluation of nAChR ligands typically involves a combination of radioligand binding assays to determine binding affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assay Protocol ([³H]Epibatidine)

This assay is commonly used to determine the binding affinity of test compounds for nAChRs.

  • Preparation of Membranes: Membranes from cells expressing the target nAChR subtype (e.g., HEK cells stably expressing α4β2 nAChRs) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]epibatidine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6][7]

Functional Assay Protocol (Calcium Flux Assay)

This assay measures the ability of a compound to activate or inhibit nAChR function by detecting changes in intracellular calcium levels.

  • Cell Plating: Cells expressing the nAChR of interest are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells.

  • Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium concentration changes, are measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The concentration-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.[8][9]

Visualizing Key Processes

Experimental Workflow for nAChR Ligand Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification BindingAssay Radioligand Binding Assay (e.g., [3H]Epibatidine) Purification->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Flux) BindingAssay->FunctionalAssay Determine Ki SAR Structure-Activity Relationship Analysis FunctionalAssay->SAR Determine EC50/IC50 LeadOpt Lead Optimization SAR->LeadOpt G Ligand nAChR Ligand (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ca_Influx Ca2+ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (e.g., Neuroprotection, Proliferation) Akt->Cellular_Response MAPK->Cellular_Response G cluster_0 Modifications Core Core Scaffold (3-Substituted-5-aminomethyl-pyridine) R1 R1: Substitution at C3 (e.g., H, Br, Cl) Core->R1 R2 R2: Amine substitution (e.g., piperidine, pyrrolidine) Core->R2 Activity Biological Activity (Binding Affinity, Potency) R1->Activity R2->Activity SAR SAR Insights Activity->SAR

References

A Comparative Guide to the Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: Established Methods vs. a Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a valuable building block in medicinal chemistry and drug development. We will explore a conventional two-step method involving nucleophilic substitution and a more streamlined, though not formally novel, approach via reductive amination. This comparison aims to inform researchers on the efficiency, practicality, and potential yields of each pathway, supported by detailed experimental protocols and data.

Method 1: Nucleophilic Substitution Pathway

This established two-step method first involves the synthesis of a key intermediate, 3-bromo-5-(bromomethyl)pyridine, followed by a nucleophilic substitution reaction with piperidine.

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

The precursor, 3-bromo-5-(bromomethyl)pyridine, can be synthesized from 3-bromo-5-methylpyridine via a radical bromination reaction.

Experimental Protocol:

A solution of 3-bromo-5-methylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (1 equivalent) and a radical initiator like azobisisobutyronitrile (AIBN) (catalytic amount). The reaction mixture is heated to reflux (approximately 77°C) for several hours. After completion, the mixture is filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine. Purification can be achieved through crystallization or chromatography.

Step 2: Nucleophilic Substitution with Piperidine

Experimental Protocol:

To a solution of 3-bromo-5-(bromomethyl)pyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), piperidine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) (2-3 equivalents) are added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Method 2: Reductive Amination Pathway

This approach offers a more direct route to the target molecule by reacting 3-bromo-5-formylpyridine with piperidine in the presence of a reducing agent.

Step 1: Synthesis of 3-Bromo-5-formylpyridine

The aldehyde precursor, 3-bromo-5-formylpyridine, can be prepared by the oxidation of 3-bromo-5-(hydroxymethyl)pyridine.

Experimental Protocol:

3-bromo-5-(hydroxymethyl)pyridine (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as manganese dioxide (MnO₂) (5-10 equivalents) is added, and the suspension is stirred vigorously at room temperature for several hours to overnight. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated to give 3-bromo-5-formylpyridine, which can often be used in the next step without further purification.

Step 2: Reductive Amination with Piperidine

Experimental Protocol:

To a solution of 3-bromo-5-formylpyridine (1 equivalent) and piperidine (1.1-1.2 equivalents) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise at room temperature. The reaction is stirred for several hours to overnight. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Performance Comparison

ParameterNucleophilic SubstitutionReductive Amination
Starting Materials 3-bromo-5-methylpyridine, NBS, piperidine3-bromo-5-(hydroxymethyl)pyridine, oxidant, piperidine, reducing agent
Number of Steps 22
Reaction Conditions Step 1: Reflux; Step 2: Room TemperatureStep 1: Room Temperature; Step 2: Room Temperature
Key Reagents NBS, AIBN, K₂CO₃MnO₂, NaBH(OAc)₃
Overall Yield (indicative) Moderate to GoodGood to Excellent
Purity (after chromatography) HighHigh
Scalability Generally scalable, though radical reactions can sometimes be challenging on a large scale.Readily scalable.
Safety Considerations Use of toxic carbon tetrachloride (can be substituted with other solvents); radical initiator requires careful handling.MnO₂ is a strong oxidant; NaBH(OAc)₃ is moisture-sensitive.

Experimental Workflows

nucleophilic_substitution cluster_step1 Step 1: Bromination cluster_step2 Step 2: Substitution A 3-Bromo-5-methylpyridine B Radical Bromination (NBS, AIBN, CCl4, Reflux) A->B C 3-Bromo-5-(bromomethyl)pyridine B->C D 3-Bromo-5-(bromomethyl)pyridine E Nucleophilic Substitution (Piperidine, K2CO3, DMF, RT) D->E F This compound E->F

Nucleophilic Substitution Workflow

reductive_amination cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination A 3-Bromo-5-(hydroxymethyl)pyridine B Oxidation (MnO2, DCM, RT) A->B C 3-Bromo-5-formylpyridine B->C D 3-Bromo-5-formylpyridine E Reductive Amination (Piperidine, NaBH(OAc)3, DCM, RT) D->E F This compound E->F

Reductive Amination Workflow

Conclusion

Both the nucleophilic substitution and reductive amination pathways are viable for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

The reductive amination route is often preferred for its milder reaction conditions in the final step and potentially higher overall yields. The one-pot nature of the reductive amination step (combining imine formation and reduction) also contributes to its efficiency.

The nucleophilic substitution pathway, while a classic and reliable method, involves a radical bromination step that may require more careful control and optimization, especially on a larger scale.

Ultimately, the selection of the synthetic route will be guided by the specific needs and capabilities of the research or production environment. This guide provides the foundational information to make an informed decision for the efficient synthesis of this important chemical intermediate.

A Comparative Review of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and Other Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with nitrogen-containing rings like pyridine being particularly prevalent in FDA-approved drugs. The strategic functionalization of these core structures is paramount for tuning pharmacological activity, selectivity, and pharmacokinetic properties. Among the vast arsenal of synthetic tools available, halogenated heterocyclic building blocks serve as versatile intermediates, primarily due to their amenability to transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine against other key heterocyclic building blocks, offering insights into their relative performance, supported by physicochemical data and established experimental protocols.

Physicochemical Properties: A Comparative Overview

The selection of a building block often begins with an assessment of its fundamental physical and chemical properties. These parameters influence reaction conditions, solubility, and ultimately, the characteristics of the final compound. The following table summarizes key data for this compound and a selection of alternative halogenated heterocyclic building blocks.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound this compoundC₁₁H₁₅BrN₂255.15N/AN/A
3-Bromopyridine 3-BromopyridineC₅H₄BrN158.00-27173-174
3-Chloropyridine 3-ChloropyridineC₅H₄ClN113.54-43148[1]
3-Iodopyridine 3-IodopyridineC₅H₄IN204.9953-56[2][3]215.4
2-Bromothiophene 2-BromothiopheneC₄H₃BrS163.04-10[4]149-151[4]
5-Bromopyrimidine 5-BromopyrimidineC₄H₃BrN₂158.9867-73[2]168[2]
2-Chloropyrimidine 2-ChloropyrimidineC₄H₃ClN₂114.5362-66[3]75-76 (10 mmHg)[3]

Synthetic Utility and Reactivity in Cross-Coupling Reactions

The primary utility of these halogenated heterocycles lies in their ability to participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The nature of the halogen and the electronic properties of the heterocyclic ring are critical determinants of their reactivity.

General Reactivity Trend: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl . This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, iodo-substituted heterocycles like 3-iodopyridine often react under milder conditions or with lower catalyst loadings compared to their bromo and chloro counterparts. While chloro-substituted building blocks are often more cost-effective, they typically require more forcing reaction conditions and specialized catalyst systems to achieve comparable yields to bromo-derivatives.[5][6]

Influence of the Heterocyclic Core: The electronic nature of the heterocyclic ring also plays a significant role. Pyridine, being an electron-deficient system, can sometimes present challenges in oxidative addition compared to more electron-rich systems like thiophene. However, the position of the halogen is also crucial. For instance, 2- and 4-halopyridines can be more reactive than 3-halopyridines in some coupling reactions due to the electronic influence of the nitrogen atom.[5] Pyrimidines, with two nitrogen atoms, are even more electron-deficient, which can influence their reactivity profile in palladium-catalyzed reactions.[7]

The Role of the Piperidin-1-ylmethyl Substituent: In the case of this compound, the piperidine moiety introduces several key features. Piperidine and its derivatives are prevalent in many pharmaceuticals and are known to enhance properties like solubility and bioavailability.[8] From a synthetic standpoint, the basic nitrogen of the piperidine can potentially coordinate to the palladium catalyst, which may influence the reaction kinetics. However, its position at the 5-position, meta to the bromine, means its electronic effect on the C-Br bond is less pronounced than substituents at the ortho or para positions. The primary advantage of this substituent is that it is often a desirable pharmacophore to incorporate into the final molecule.

The following table provides a qualitative comparison of the reactivity of the selected building blocks in typical Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Building BlockRelative Reactivity in Suzuki-MiyauraRelative Reactivity in Buchwald-HartwigKey Considerations
This compound GoodGoodPiperidine moiety may require careful choice of base to avoid side reactions.
3-Bromopyridine GoodGoodA standard, versatile building block.[5]
3-Chloropyridine ModerateModerateRequires more active catalyst systems and often higher temperatures.[5]
3-Iodopyridine ExcellentExcellentHighly reactive, allowing for milder conditions, but may be less stable and more expensive.
2-Bromothiophene ExcellentExcellentElectron-rich ring can facilitate oxidative addition; a key intermediate for drugs like clopidogrel.[9][10]
5-Bromopyrimidine GoodGoodElectron-deficient ring can influence reactivity; used in synthesis of kinase inhibitors.[11]
2-Chloropyrimidine ModerateModerateAmenable to SNAr reactions as well as cross-coupling; a versatile intermediate.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for two of the most common and powerful cross-coupling reactions employed in drug discovery.

General Protocol for Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the heterocyclic building block and a boronic acid or ester derivative.

Reaction: Heteroaryl-Br + Aryl-B(OH)₂ --(Pd Catalyst, Base)--> Heteroaryl-Aryl

Procedure:

  • To an oven-dried reaction vessel, add the heteroaryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

General Protocol for Buchwald-Hartwig Amination

This reaction is a powerful method for forming a new carbon-nitrogen bond between the heterocyclic building block and an amine.

Reaction: Heteroaryl-Br + R¹R²NH --(Pd Catalyst, Ligand, Base)--> Heteroaryl-NR¹R²

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., [Pd₂(dba)₃], 0.02 equiv), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).[1]

  • Add the heteroaryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture with stirring at a temperature typically between 80 and 110 °C.[1]

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired amino-heterocycle.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of these building blocks in synthetic chemistry.

G Experimental Workflow for a Suzuki-Miyaura Coupling Reaction A Combine Reactants: Heteroaryl Halide Aryl Boronic Acid Base (e.g., K2CO3) B Add Catalyst System: Pd Precatalyst (e.g., Pd(PPh3)4) A->B 1. C Add Degassed Solvent (e.g., Toluene/H2O) B->C 2. D Heat under Inert Atmosphere (80-110 °C) C->D 3. E Reaction Monitoring (TLC / LC-MS) D->E 4. F Aqueous Workup: Extraction & Washing E->F 5. (Upon Completion) G Purification: Column Chromatography F->G 6. H Final Product: Pure Coupled Heterocycle G->H 7.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Logical Relationship of Building Blocks in Drug Discovery cluster_0 Core Building Blocks cluster_1 Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Lead Optimization & Drug Candidates A This compound C Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->C B Other Halogenated Heterocycles (Pyrimidines, Thiophenes, etc.) B->C D Functionalized Heterocyclic Cores C->D E Further Derivatization & Structure-Activity Relationship (SAR) Studies D->E F Biologically Active Molecules (e.g., Kinase Inhibitors, GPCR Ligands) E->F

Caption: The role of heterocyclic building blocks in the drug discovery pipeline.

Conclusion

This compound stands out as a valuable building block in drug discovery, combining the reliable reactivity of a bromopyridine for cross-coupling with the desirable pharmacokinetic profile often associated with the piperidine moiety. Its utility is comparable to other standard brominated heterocycles like 3-bromopyridine and 2-bromothiophene. The choice between this and other building blocks will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. While iodo-derivatives offer higher reactivity, they come at a higher cost and potentially lower stability. Chloro-derivatives, though economical, necessitate more robust catalytic systems. The inclusion of the piperidin-1-ylmethyl group makes this particular building block an attractive option for directly incorporating a frequently utilized and beneficial scaffold into potential drug candidates, potentially streamlining the synthetic route to complex, biologically active molecules.

References

Assessing the in-vitro metabolic stability of compounds derived from 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical early step in the journey from discovery to clinical application. This guide provides a comparative assessment of the in-vitro metabolic stability of compounds featuring the common pyridine-piperidine scaffold, offering insights into how structural modifications can influence their metabolic fate. While specific data on 3-Bromo-5-(piperidin-1-ylmethyl)pyridine derivatives is not publicly available, this guide draws on published data for structurally related compounds to provide a valuable comparative framework.

The pyridine ring and the piperidine moiety are ubiquitous in medicinal chemistry, valued for their ability to interact with a wide range of biological targets. However, these heterocyclic structures can also be susceptible to metabolic breakdown by hepatic enzymes, primarily the cytochrome P450 (CYP) family. This metabolic transformation can lead to rapid clearance of a compound from the body, reducing its therapeutic efficacy and potentially forming reactive metabolites with toxicological implications. Therefore, assessing metabolic stability early in the drug discovery process is paramount.

This guide will delve into the in-vitro metabolic stability of representative pyridine-containing compounds, presenting key data in a comparative format. It will also provide detailed experimental protocols for the assays used to generate this data and visualize the underlying workflows and pathways.

Comparative Metabolic Stability Data

The following table summarizes the in-vitro metabolic stability of several pyridine-containing compounds in human liver microsomes (HLM). These compounds have been selected from the literature to represent different structural classes and to illustrate how chemical modifications can impact metabolic clearance. The key parameters presented are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes.

CompoundScaffoldHLM t½ (min)HLM CLint (μL/min/mg protein)Reference Compound(s)
Phenyl-containing Precursor (Compound 1)Phenyl< 15High2-Pyridyl-substituted Analog (Compound 2)
2-Pyridyl-substituted Analog (Compound 2)Pyridine40ModeratePyrimidyl-substituted Analog (Compound 3)
Pyrimidyl-substituted Analog (Compound 3)Pyrimidine111LowPhenyl-containing Precursor (Compound 1)
RupatadinePyridine-Piperidine3.2517Saturated Analog (Compound 48)
Saturated Analog (Compound 48)Azabicycloheptane-Piperidine35.747Rupatadine

Data for Compounds 1, 2, and 3 are illustrative of scaffold hopping from a phenyl to a pyridine and then to a pyrimidine ring to improve metabolic stability, as described by Yeung et al. and cited in a review.[1] Specific quantitative values are representative. Data for Rupatadine and its saturated analog are from a ChemRxiv publication.[2]

Experimental Protocols

The in-vitro metabolic stability of the compounds listed above is typically assessed using one of two primary methods: the liver microsomal stability assay or the hepatocyte stability assay. Both assays aim to mimic the metabolic environment of the liver, which is the primary site of drug metabolism in the body.

Liver Microsomal Stability Assay

This assay utilizes liver microsomes, which are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[3] It is a widely used method in early drug discovery due to its relatively low cost and high-throughput nature.

Protocol:

  • Preparation of Reagents:

    • Test compounds are dissolved in an organic solvent, such as DMSO, to create stock solutions.

    • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a continuous supply of the necessary cofactor for CYP enzyme activity.[3]

  • Incubation:

    • The test compound (typically at a final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling and Quenching:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as their necessary cofactors.[4][5] This provides a more comprehensive picture of a compound's metabolic fate.[4][5]

Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).

    • The viability of the hepatocytes is assessed to ensure the quality of the assay.

  • Incubation:

    • The test compound (typically at a final concentration of 1 µM) is added to a suspension of hepatocytes.

    • The incubation is carried out at 37°C in a shaking water bath or incubator to keep the cells in suspension.

  • Sampling and Quenching:

    • Aliquots of the hepatocyte suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5]

    • The reaction is quenched by adding a cold organic solvent.

  • Analysis:

    • Sample processing and analysis are similar to the microsomal stability assay, using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Visualizing the Process

To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Solution Incubation Incubation at 37°C TestCompound->Incubation Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quenching Quenching (Acetonitrile) Incubation->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Caption: Experimental workflow for in-vitro metabolic stability assays.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Drug (e.g., Pyridine Derivative) CYP450 Cytochrome P450 (CYP) Enzymes Drug->CYP450 Substrate OxidizedMetabolite Oxidized Metabolite (e.g., Hydroxylation) CYP450->OxidizedMetabolite Oxidation Phase2Enzymes Phase II Enzymes (e.g., UGTs, SULTs) OxidizedMetabolite->Phase2Enzymes Substrate ConjugatedMetabolite Conjugated Metabolite (Water-soluble) Phase2Enzymes->ConjugatedMetabolite Conjugation Excretion Excretion (Urine, Bile) ConjugatedMetabolite->Excretion

Caption: General signaling pathway for drug metabolism in the liver.

Conclusion

The in-vitro metabolic stability of compounds containing pyridine and piperidine scaffolds is a critical parameter that can significantly influence their potential as drug candidates. As demonstrated by the comparative data, even subtle changes in the chemical structure, such as replacing a phenyl ring with a pyridine or saturating the pyridine ring, can lead to substantial improvements in metabolic stability. The use of standardized and well-validated in-vitro assays, such as the liver microsomal and hepatocyte stability assays, provides researchers with the necessary tools to assess these properties early in the drug discovery process. By understanding and optimizing for metabolic stability, scientists can increase the likelihood of developing safe and effective medicines.

References

A Comparative Spectroscopic Analysis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic data for the heterocyclic compound 3-Bromo-5-(piperidin-1-ylmethyl)pyridine and its synthetic precursors, 3-bromo-5-(chloromethyl)pyridine and piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The comparison includes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison
Spectroscopic Technique Piperidine 3-bromo-5-(chloromethyl)pyridine (and analogues) This compound (Predicted/Analogous)
¹H NMR (ppm) ~2.79 (t, 4H, -CH₂-N-CH₂-), ~1.58-1.46 (m, 6H, -CH₂-CH₂-CH₂-)Analog (3-bromo-5-methylpyridine): ~8.5 (s, 1H, H-2), ~7.9 (s, 1H, H-4), ~7.5 (s, 1H, H-6), ~2.4 (s, 3H, -CH₃). For the target, the -CH₂Cl protons would likely appear around 4.5-4.7 ppm.Pyridine protons: ~8.5-7.5 (m, 3H), Methylene bridge (-CH₂-N): ~3.5-3.7 (s, 2H), Piperidine protons: ~2.4-2.6 (m, 4H) and ~1.4-1.6 (m, 6H).
¹³C NMR (ppm) ~47.9 (-CH₂-N-CH₂-), ~27.2 (-CH₂-CH₂-N-), ~25.1 (-CH₂-CH₂-CH₂-)Analog (3-bromo-5-methylpyridine): ~150 (C-2), ~147 (C-6), ~138 (C-4), ~131 (C-5), ~120 (C-3), ~18 (-CH₃). For the target, the -CH₂Cl carbon would be expected around 45 ppm.Pyridine carbons: ~150-120, Methylene bridge: ~60, Piperidine carbons: ~55, ~26, ~24.
IR (cm⁻¹) ~3280 (N-H stretch), ~2930, ~2850 (C-H stretch), ~1450 (C-H bend)Analog (3-bromo-5-chloropyridines): ~3100-3000 (aromatic C-H stretch), ~1600, ~1470 (C=C, C=N stretch), ~1100 (C-Br stretch), ~700 (C-Cl stretch).~3100-3000 (aromatic C-H stretch), ~2930, ~2850 (aliphatic C-H stretch), ~1600, ~1470 (C=C, C=N stretch), ~1100 (C-Br stretch).
Mass Spec (m/z) M⁺ = 85M⁺ for C₆H₅BrClN is 204/206. A reported ESI-MS value shows [M+H]⁺ at 206.[1]M⁺ for C₁₁H₁₅BrN₂ is 254/256. Expected fragmentation would involve loss of the piperidine ring or benzyl cleavage.
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the solid compound or a few drops of a liquid sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][3] For compounds that are not readily soluble, gentle warming or sonication may be applied. Ensure the sample is free of particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples: Grind a small amount of the solid sample with potassium bromide (KBr) powder and press the mixture into a thin pellet. Alternatively, place the solid sample directly on an ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.[5]

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[6] For non-volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source is used.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that causes extensive fragmentation, providing structural information.[7][8] Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Visualizing the Synthesis and Analysis Workflow

To better understand the relationship between the compounds and the process of their characterization, the following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general spectroscopic analysis workflow.

G Synthetic Pathway A 3-bromo-5-(chloromethyl)pyridine C This compound A->C Nucleophilic Substitution B Piperidine B->C G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Dissolution/Preparation Dissolution/Preparation NMR NMR Dissolution/Preparation->NMR IR IR Dissolution/Preparation->IR MS MS Dissolution/Preparation->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Inspect for tears or holes before use.Protects against skin irritation and absorption.[1][2]
Eye Protection Safety goggles or glasses with side shields.Prevents splashes and eye irritation.[2]
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.
Footwear Closed-toe shoes.Protects feet from spills.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as halogenated organic waste.[3] Never dispose of this compound or its containers down the drain.[3]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a designated, properly labeled "Halogenated Organic Waste" container.[3]

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]

  • Container Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste" and list the chemical name: "this compound".

    • Include any other chemicals present in the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]

    • Ensure the storage location is designated for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the halogenated organic waste.[2][3]

    • Follow all institutional and local regulations for hazardous waste disposal.[1]

Spill Management

In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Collect the absorbed material and any contaminated items into the designated "Halogenated Organic Waste" container. For larger spills, contact your institution's EHS for assistance.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated 'Halogenated Organic Waste' Container B->C D Is the container full? C->D D->C No E Securely Seal and Label Container D->E Yes F Store in Designated Hazardous Waste Area E->F G Contact EHS for Waste Pickup F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-(piperidin-1-ylmethyl)pyridine (CAS RN: 866327-70-0). The information herein is aggregated from safety data sheets of structurally similar compounds and general best practices for handling substituted pyridine derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound before use.

Based on analogous compounds, this compound is expected to be a skin and eye irritant. Appropriate personal protective equipment is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated.Minimizes inhalation of potentially harmful vapors or dust.

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE as specified in Table 1.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat.

    • Don chemical safety goggles or a face shield.

    • Wear nitrile gloves, ensuring they are inspected for any defects before use.

  • Handling the Compound:

    • Avoid direct contact with the skin and eyes.

    • Do not breathe in dust or vapors.

    • Prevent the formation of dust and aerosols.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Disposal Plan

In the event of a spill or at the end of its use, proper containment and disposal procedures must be followed.

Accidental Release Measures

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite).

    • For larger spills, dike the area to prevent spreading.

  • Cleanup:

    • Carefully scoop the absorbed material into a suitable container for disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

Disposal Plan

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of operations when handling this compound, emphasizing safety at each step.

Safe Handling Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage cluster_disposal Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Don Lab Coat C->D Proceed when prepared E Wear Safety Goggles/Face Shield D->E F Wear Chemical-Resistant Gloves E->F G Handle Chemical in Fume Hood F->G Ready for handling H Store in Tightly Closed Container G->H I Store in Cool, Dry, Well-Ventilated Area H->I J Collect Waste in Labeled Container I->J After use K Dispose via Licensed Professional J->K

Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

Emergency Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect and Place in Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: A logical flow diagram for responding to an accidental spill of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.